Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKQTLLEBWZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505260 | |
| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-30-0 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76003-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid piperazine core, combined with the stereospecificity imparted by the methyl group at the second position and the presence of a versatile Boc protecting group, makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, available spectral data, and its role in synthetic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is presented below. It is important to note that while some data are experimentally derived, others are predicted through computational modeling.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | [2][3] |
| Synonyms | (R)-1-Boc-2-methyl-3-oxopiperazine, tert-butyl (R)-2-methyl-3-oxopiperazine-1-carboxylate | [2] |
| CAS Number | 1629229-82-8 | [4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [2][4] |
| Molecular Weight | 214.26 g/mol | [2] |
| Physical Form | White solid | [3][4] |
| Purity | ≥95% | [4] |
| Predicted Boiling Point | 362.0 ± 35.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.086 ± 0.06 g/cm³ | |
| Storage | 2-8°C, Protect from light | [3] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 0.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 214.13174244 g/mol | [2] |
| Topological Polar Surface Area | 58.6 Ų | [2] |
Spectral Data
While specific spectra for the title compound are not widely published in peer-reviewed literature, data for closely related structures and from commercial suppliers indicate the expected spectral characteristics.
-
¹H NMR: Proton NMR spectra are expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl group (a doublet), and the protons of the piperazine ring.
-
¹³C NMR: Carbon NMR spectra will display a signal for the carbonyl group of the amide, the carbonyl of the Boc-protecting group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the amide and the urethane functionalities.
Experimental Protocols
General Synthetic Approach:
The synthesis of piperazine derivatives often involves a multi-step sequence that may include:
-
Starting Material Selection: A suitable chiral precursor, such as an amino acid derivative, is chosen to introduce the desired stereochemistry.
-
Ring Formation: Cyclization reactions are employed to construct the piperazine ring.
-
Functional Group Manipulation: Introduction and modification of functional groups, such as the installation of the Boc protecting group using di-tert-butyl dicarbonate.[6]
-
Purification: Purification of the final product is typically achieved through chromatographic techniques such as flash column chromatography.
Applications in Drug Discovery and Organic Synthesis
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is primarily utilized as a chiral building block in the synthesis of more complex molecules with potential biological activity.[1] The presence of the Boc-protecting group allows for selective reactions at other positions of the molecule, while the chiral center provides a scaffold for creating stereospecific drugs.
While specific signaling pathways involving this compound are not documented, its derivatives are explored in various therapeutic areas. The general workflow for its use in drug discovery is outlined in the diagram below.
Caption: Role as a Chiral Intermediate in Drug Discovery.
This workflow highlights the iterative process of modifying the initial building block, coupling it with other fragments to generate a library of compounds, and then screening these compounds for biological activity to identify and optimize lead candidates.
Safety Information
Safety data sheets from commercial suppliers indicate that (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral intermediate for the synthesis of complex heterocyclic molecules. While detailed experimental and biological data for the compound itself are limited in publicly available literature, its structural features make it a significant tool for medicinal chemists in the design and synthesis of new therapeutic agents. Further research into its applications is likely to yield novel compounds with interesting pharmacological profiles.
References
- 1. Cas 1629229-82-8,(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | lookchem [lookchem.com]
- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [sigmaaldrich.com]
- 4. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]
- 5. (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [amp.chemicalbook.com]
- 6. connectjournals.com [connectjournals.com]
Technical Guide: (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
CAS Number: 1629229-82-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a crucial building block in the synthesis of targeted therapeutics.
Chemical and Physical Properties
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the stereocenter.[1] The presence of the chiral center and the versatile piperazinone core make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
| Property | Value | Source |
| CAS Number | 1629229-82-8 | [2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | [2] |
| Appearance | Solid | |
| Boiling Point | 362.0 ± 35.0 °C at 760 mmHg | |
| Purity | ≥ 95-98% (Commercially available) | [3] |
| Storage Temperature | 4°C, protect from light |
Synthesis and Experimental Protocols
The synthesis of chiral 2-substituted piperazines and their derivatives is a critical area of research in organic and medicinal chemistry. Several strategies have been developed to achieve high enantioselectivity, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.
Hypothetical Experimental Protocol: Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
This protocol is based on the general principles of piperazinone synthesis from amino acid precursors.
Step 1: N-Boc Protection of (R)-Alanine
-
Dissolve (R)-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to adjust the pH.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC.
-
Acidify the reaction mixture and extract the N-Boc-(R)-alanine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Amide Coupling with a Protected Ethylene Diamine Derivative
-
Activate the carboxylic acid of N-Boc-(R)-alanine using a coupling agent (e.g., HATU, HOBt/EDC).
-
React the activated amino acid with a mono-protected ethylene diamine derivative (e.g., N-Cbz-ethylenediamine) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting linear precursor by column chromatography.
Step 3: Deprotection and Cyclization
-
Selectively deprotect the second amino group of the ethylene diamine moiety. For an N-Cbz group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Upon deprotection, the free amine will undergo intramolecular cyclization to form the piperazinone ring. This can be facilitated by heating or by the addition of a mild base.
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, filter off the catalyst and concentrate the solvent.
-
Purify the final product, (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, by column chromatography or recrystallization.
Step 4: Oxidation (if starting from a piperazine)
An alternative approach could involve the synthesis of the corresponding (R)-1-Boc-2-methylpiperazine followed by a selective oxidation at the 3-position. This would require a regioselective oxidation method that is compatible with the Boc-protecting group.
Below is a conceptual workflow for the general synthesis of chiral piperazinones.
Caption: General synthetic workflow for chiral piperazinones.
Applications in Drug Development
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is essential for the stereospecific synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects.
One of the most significant applications of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain types of cancer cells, a concept known as synthetic lethality.[4]
Role in the Synthesis of PARP Inhibitors (e.g., Niraparib)
While a direct and detailed synthetic route from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate to the PARP inhibitor Niraparib is not explicitly detailed in the provided search results, the structural similarity of the piperazinone core to components of PARP inhibitors suggests its potential as a key building block. The synthesis of Niraparib and other PARP inhibitors often involves the construction of a complex heterocyclic core where a chiral piperidine or a related nitrogen-containing heterocycle is a crucial pharmacophore.[5][6][7][8][9]
The general role of such a chiral building block in a drug synthesis workflow is depicted below.
Caption: Role of the chiral building block in drug synthesis.
Signaling Pathway Context: PARP Inhibition and Synthetic Lethality
PARP inhibitors function by blocking the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In normal cells, if PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the accumulation of double-strand breaks cannot be repaired efficiently, leading to cell death. This selective killing of cancer cells with a specific DNA repair defect is known as synthetic lethality.
The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Conclusion
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its importance is underscored by its potential role in the construction of targeted therapies like PARP inhibitors. Further research into efficient and scalable synthetic routes for this compound will continue to be of high interest to the drug development community. The understanding of its application in the context of specific biological pathways, such as the DNA damage response, highlights the critical interplay between synthetic chemistry and modern pharmacology.
References
- 1. Cas 1629229-82-8,(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | lookchem [lookchem.com]
- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Boc-Protected 2-methyl-3-oxopiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, proposed synthetic pathway for tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. Due to the absence of a direct, documented synthesis in publicly available literature, this guide provides a robust, proposed two-step methodology based on established chemical principles and analogous reactions. The synthesis involves an initial formation of the 2-methyl-3-oxopiperazine core via intramolecular cyclization of a diamine precursor, followed by the N-Boc protection of the resulting piperazinone. Detailed experimental protocols, quantitative data tables, and workflow visualizations are provided to assist researchers in the practical application of this synthetic route.
Introduction
Piperazine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to modulate biological activity. The introduction of substituents onto the piperazine ring allows for the fine-tuning of these properties. Specifically, 2-methyl-3-oxopiperazine represents a chiral building block that can introduce conformational constraints and additional points for molecular recognition. The protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group is a common strategy to enable selective functionalization at the other nitrogen, making Boc-protected 2-methyl-3-oxopiperazine a versatile intermediate for the synthesis of complex molecules.
This guide details a proposed synthesis for this compound, focusing on practical and scalable laboratory procedures.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the core heterocyclic structure, 2-methyl-3-oxopiperazine, through the cyclization of an N-(2-aminoethyl)alanine ester. The second step is the selective protection of the N1 nitrogen with a Boc group using di-tert-butyl dicarbonate.
Caption: Proposed two-step synthetic workflow for Boc-protected 2-methyl-3-oxopiperazine.
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations.[1][2] Researchers should perform appropriate safety assessments before conducting any experiment.
Step 1: Synthesis of (R/S)-2-Methyl-3-oxopiperazine
This procedure is adapted from a patented method for synthesizing chiral piperazinone derivatives.[1]
-
Reductive Amination:
-
To a solution of (L)-alanine methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature.
-
In a separate flask, prepare Cbz-aminoacetaldehyde (1 equivalent).
-
Add the Cbz-aminoacetaldehyde to the alanine methyl ester solution.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate.
-
-
Deprotection and Cyclization:
-
Dissolve the crude product from the previous step in methanol.
-
Add 10% Palladium on carbon (10 wt%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude N-(2-aminoethyl)alanine methyl ester will begin to cyclize.
-
Redissolve the crude material in methanol and reflux for 2-4 hours to drive the intramolecular cyclization to completion.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting 2-methyl-3-oxopiperazine by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the product as a solid.
-
Step 2: Synthesis of tert-butyl (R/S)-2-methyl-3-oxopiperazine-1-carboxylate
This protocol is a standard procedure for Boc protection of amines.[2]
-
Boc Protection:
-
Dissolve 2-methyl-3-oxopiperazine (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the final product.
-
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.
Table 1: Reagents and Stoichiometry for the Synthesis of 2-Methyl-3-oxopiperazine
| Reagent | Molar Eq. | Purity | Notes |
| (L)-Alanine Methyl Ester HCl | 1.0 | >98% | Starting material |
| Triethylamine | 1.1 | >99% | Base |
| Cbz-aminoacetaldehyde | 1.0 | N/A | Prepared in situ |
| Sodium Cyanoborohydride | 1.5 | >95% | Reducing agent |
| 10% Palladium on Carbon | 10 wt% | N/A | Catalyst |
| Hydrogen | Excess | N/A | Reducing agent |
Table 2: Reagents and Stoichiometry for Boc Protection
| Reagent | Molar Eq. | Purity | Notes |
| 2-Methyl-3-oxopiperazine | 1.0 | >95% | Starting material |
| Di-tert-butyl dicarbonate | 1.2 | >97% | Boc-protecting agent |
| Triethylamine | 1.5 | >99% | Base |
| 4-Dimethylaminopyridine | 0.1 | >99% | Catalyst |
Table 3: Expected Yields and Purity
| Step | Product | Expected Yield | Expected Purity |
| 1 | 2-Methyl-3-oxopiperazine | 60-75% | >95% after chromatography |
| 2 | This compound | 85-95% | >98% after chromatography |
Visualization of Logical Relationships
The following diagram illustrates the logical relationship in the strategy of synthesizing a protected heterocyclic compound, which is central to this guide.
Caption: General strategy for the synthesis of protected heterocyclic compounds.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for Boc-protected 2-methyl-3-oxopiperazine. By leveraging well-established synthetic methodologies for related compounds, this guide offers researchers a clear and practical starting point for the synthesis of this valuable building block. The provided protocols, data tables, and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby aiding in the advancement of research and development in medicinal chemistry. As with any novel synthetic route, optimization of reaction conditions may be necessary to achieve the desired yields and purity.
References
In-Depth Technical Guide on the Spectroscopic Data of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. Due to the prevalence of the (R)-enantiomer in research and commercial availability, this document focuses on (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS No: 1629229-82-8). While comprehensive, publicly available experimental spectra for this specific compound are limited, this guide compiles available data and presents a plausible synthetic protocol based on established chemical literature.
Chemical Structure and Properties
IUPAC Name: tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate[1] Molecular Formula: C₁₀H₁₈N₂O₃[1] Molecular Weight: 214.26 g/mol [1] Appearance: White to off-white solid
Spectroscopic Data Summary
Quantitative spectroscopic data is summarized below. It is important to note that while this data is representative, slight variations may be observed depending on the solvent and instrument used.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2-4.0 | Multiplet | 1H | CH |
| ~3.8-3.2 | Multiplet | 4H | CH₂CH₂ |
| ~3.0 | Singlet (broad) | 1H | NH |
| 1.48 | Singlet | 9H | C(CH₃)₃ |
| 1.35 | Doublet | 3H | CHCH₃ |
Note: Predicted data based on typical values for similar structures. The piperazine ring protons often exhibit complex splitting patterns due to conformational exchange.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~155 | C=O (carbamate) |
| ~80 | C(CH₃)₃ |
| ~55 | CH |
| ~45 | CH₂ |
| ~40 | CH₂ |
| ~28 | C(CH₃)₃ |
| ~15 | CH₃ |
Note: Predicted data based on established chemical shift ranges for amides, carbamates, and alkyl groups.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~2970, 2930 | Strong | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1650 | Strong | C=O Stretch (Amide) |
| ~1450, 1370 | Medium | C-H Bend |
| ~1250, 1160 | Strong | C-O Stretch (Carbamate) |
Note: Predicted data based on characteristic vibrational frequencies for functional groups present in the molecule.
Mass Spectrometry (MS) Data
| m/z | Ion |
| 215.14 | [M+H]⁺ |
| 237.12 | [M+Na]⁺ |
| 159.10 | [M-C₄H₈+H]⁺ |
| 115.09 | [M-Boc+H]⁺ |
Note: Expected fragmentation patterns for ESI-MS. The exact values may differ slightly based on instrumentation.
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, adapted from general procedures for the N-Boc protection of piperazinones.
Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
Materials:
-
(R)-2-methylpiperazin-3-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of (R)-2-methylpiperazin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
Spectroscopic Analysis Protocol
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer to confirm the elemental composition.
Visualizations
The following diagrams illustrate the key logical relationships and workflows described in this guide.
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Analytical workflow for spectroscopic characterization.
References
Technical Guide: Physical and Chemical Properties of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine core, substituted with a methyl group and protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and its role in synthetic workflows.
The information presented herein is primarily focused on the (R)-enantiomer, which is the more commonly cited stereoisomer in chemical literature and commercial databases.
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being computationally derived. For comparative purposes, experimental data for the closely related, unsubstituted analog, Tert-butyl 3-oxopiperazine-1-carboxylate, is also provided.
Properties of this compound
The following table summarizes the computed physical and chemical properties for (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | PubChem[1] |
| CAS Number | 1629229-82-8 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Advanced ChemBlocks[3] |
| XLogP3 | 0.6 | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Comparative Properties of Tert-butyl 3-oxopiperazine-1-carboxylate
The following table presents experimental data for the unsubstituted analog, which can serve as a useful reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[4] |
| Molecular Weight | 200.23 g/mol | PubChem[4] |
| CAS Number | 76003-29-7 | Sigma-Aldrich[5] |
| Physical Form | White to off-white crystalline powder | ECHEMI[6] |
| Melting Point | 156-160 °C | Sigma-Aldrich[5] |
| Boiling Point | 359.1 °C at 760 mmHg (Predicted) | ECHEMI[6] |
| Density | 1.129 g/cm³ (Predicted) | BOC Sciences[] |
Experimental Protocols
Proposed Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
This proposed protocol is adapted from the synthesis of 1-Boc-3-oxopiperazine.[6][8]
Objective: To synthesize (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate from (R)-2-methylpiperazin-3-one.
Materials:
-
(R)-2-methylpiperazin-3-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) (optional, as a base)
-
Water (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-methylpiperazin-3-one (1.0 equivalent) in dichloromethane.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents). If desired, triethylamine (1.1 to 1.2 equivalents) can be added as a base to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with additional dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
Characterization Protocol
Objective: To confirm the identity and purity of the synthesized product.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR) and the methyl group, along with the protons of the piperazine ring, should be observed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable mass spectrometry technique should be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be employed to assess the purity of the final product.
Role in Drug Discovery and Synthetic Workflows
This compound is a valuable chiral building block in drug discovery due to the prevalence of the piperazine motif in bioactive molecules. The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and oral bioavailability.
The logical workflow for the utilization of this compound in a drug discovery program is depicted below.
Caption: Role of the title compound in a typical drug discovery workflow.
The workflow begins with the synthesis of the chiral intermediate. The Boc protecting group can then be removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. This enables the coupling of the piperazine core with various other chemical fragments to generate a library of diverse compounds. These compounds are then subjected to biological screening to identify potential lead candidates, which can be further optimized to develop new therapeutic agents.
Conclusion
This compound is a key chiral intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are not yet fully available, its structural features and the established chemistry of related piperazine derivatives underscore its utility as a versatile building block for the construction of novel, biologically active molecules. The protocols and workflow described in this guide provide a foundational understanding for researchers and scientists working with this important compound.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]
- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [sigmaaldrich.com]
- 5. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
Stability of Boc-Protected Oxopiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of tert-butoxycarbonyl (Boc)-protected oxopiperazine, a key building block in modern medicinal chemistry. Understanding the stability of this heterocyclic moiety under various chemical environments is crucial for the successful design and execution of multi-step synthetic routes in drug discovery and development. This document outlines its stability under acidic, basic, and thermal conditions, and in the presence of common reagents, supported by experimental protocols and comparative data.
Overview of Boc-Protected Oxopiperazine Stability
The stability of Boc-protected oxopiperazine is primarily dictated by two key structural features: the acid-labile Boc protecting group and the amide bond within the oxopiperazine ring. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its robustness under a variety of conditions, yet its facile removal under acidic conditions provides a critical element of orthogonality in complex synthetic strategies.[1][2] The oxopiperazine core, containing an amide linkage, is generally stable, but its integrity can be compromised under harsh hydrolytic conditions.[3]
This guide will focus on the two most common isomers, 1-Boc-2-oxopiperazine and 1-Boc-3-oxopiperazine, which serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.
Stability Profile
The stability of the Boc group is generally consistent across a range of substrates, but the specific electronic and steric environment of the oxopiperazine ring can influence its reactivity. The following sections detail the stability of Boc-protected oxopiperazine under various conditions.
Acidic Conditions
The Boc group is characteristically sensitive to acidic conditions, which is the most common method for its removal.[4] The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine and carbon dioxide.[5]
Key Considerations:
-
Reagent Choice: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for Boc deprotection.[4] The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
-
Kinetics: The rate of Boc cleavage can exhibit a second-order dependence on the concentration of the acid, meaning that a higher acid concentration can lead to a significantly faster reaction.[6]
-
Amide Bond Stability: While the Boc group is readily cleaved by acid, the amide bond of the oxopiperazine ring is generally stable under the mild acidic conditions typically used for Boc deprotection. However, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis of the amide bond.[3]
dot
Caption: Acid-catalyzed deprotection mechanism of Boc-protected oxopiperazine.
Basic Conditions
The Boc protecting group is highly stable under a wide range of basic and nucleophilic conditions.[2] This stability is a cornerstone of its utility, allowing for its use in orthogonal protection strategies with base-labile protecting groups like Fmoc.
Key Considerations:
-
Reagent Compatibility: Boc-protected oxopiperazine is stable in the presence of common amine bases (e.g., triethylamine, diisopropylethylamine), alkali metal hydroxides (e.g., NaOH, KOH), and carbonates (e.g., K₂CO₃) at ambient temperatures.
-
Amide Bond Stability: The amide bond within the oxopiperazine ring is also generally stable to basic conditions. However, harsh basic conditions, such as high concentrations of hydroxide at elevated temperatures, can induce hydrolysis of the lactam.[7]
-
Deprotection under Basic Conditions: While not the standard procedure, in some specific cases where the amine is highly activated (e.g., in certain aromatic or heterocyclic systems), the Boc group can be cleaved under basic conditions.[8][9] This is generally not applicable to saturated cyclic amines like oxopiperazine under standard basic conditions.
Thermal Conditions
The Boc group can be removed under thermal conditions without the need for acidic or basic reagents. This method is considered a "green" alternative, as it avoids the use of harsh chemicals.
Key Considerations:
-
Temperature Dependence: Thermal deprotection typically requires high temperatures, often in the range of 100-180°C.[10] The exact temperature and reaction time are substrate-dependent.
-
Solvent Effects: The efficiency of thermal deprotection can be influenced by the solvent. Polar protic solvents like methanol and trifluoroethanol have been shown to facilitate the reaction.[10]
-
Side Reactions: The high temperatures required for thermal deprotection can potentially lead to side reactions, such as racemization or elimination, depending on the substrate.
Stability with Other Reagents
-
Catalytic Hydrogenation: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are commonly used to remove protecting groups like benzyl (Bn) and benzyloxycarbonyl (Cbz). This orthogonality is frequently exploited in synthetic strategies.[1]
-
Oxidizing and Reducing Agents: The stability of Boc-protected oxopiperazine towards various oxidizing and reducing agents should be evaluated on a case-by-case basis. The Boc group itself is generally robust, but the oxopiperazine ring may be susceptible to certain reagents.
Quantitative Stability Data
| N-Boc Protected Amine | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |
| N-Boc-morpholine | TFE | 150 | 60 | 50 | [10] |
| N-Boc-piperidine | TFE | 150 | 60 | 35 | [10] |
| N-Boc-pyrrolidine | TFE | 150 | 60 | 60 | [10] |
TFE = Trifluoroethanol
Experimental Protocols
The following protocols are representative examples for the deprotection of Boc-protected amines and can be adapted for Boc-protected oxopiperazine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
Boc-protected oxopiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected oxopiperazine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene). Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected oxopiperazine.
dot
Caption: A typical experimental workflow for the deprotection of Boc-oxopiperazine using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also widely used and often results in the precipitation of the hydrochloride salt of the deprotected amine.
Materials:
-
Boc-protected oxopiperazine
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected oxopiperazine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate during the reaction.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
The resulting hydrochloride salt can be used directly in the next step or neutralized to the free base using a suitable base and extraction procedure as described in Protocol 1.
Orthogonal Deprotection Strategy
The stability of the Boc group to conditions used for the cleavage of other common protecting groups is a key advantage in multi-step synthesis.
dot
Caption: Decision workflow for the selective deprotection of common amine protecting groups.
Conclusion
Boc-protected oxopiperazine is a valuable synthetic intermediate that exhibits a well-defined stability profile. Its Boc group is reliably cleaved under acidic conditions while remaining stable to basic, nucleophilic, and reductive (catalytic hydrogenation) environments. The oxopiperazine ring itself is robust under most conditions used for Boc group manipulation. A thorough understanding of these stability characteristics is essential for researchers, scientists, and drug development professionals to effectively utilize this important building block in the synthesis of complex molecules. The provided protocols and comparative data serve as a practical guide for the handling and deprotection of Boc-protected oxopiperazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Basic Characterization of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characterization of tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, with a primary focus on the (R)-enantiomer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's properties, characterization protocols, and its potential context within pharmaceutical research.
Chemical and Physical Properties
This compound is a chiral heterocyclic compound. The quantitative data available for the (R)-enantiomer are summarized in the tables below.
Table 1: General and Physical Properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 362.0 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich |
Table 2: Computed Properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | PubChem[1] |
| InChI | InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | PubChem[1] |
| InChIKey | KKVKQTLLEBWZTR-SSDOTTSWSA-N | PubChem[1] |
| Canonical SMILES | C[C@@H]1C(=O)NCCN1C(=O)OC(C)(C)C | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Table 3: Spectroscopic Data
| Spectroscopic Data | Status |
| ¹H NMR | Data not publicly available. Commercial suppliers may provide it upon request. |
| ¹³C NMR | Data not publicly available. Commercial suppliers may provide it upon request. |
| FT-IR | Data not publicly available. Commercial suppliers may provide it upon request. |
| Mass Spectrometry | Data not publicly available. Commercial suppliers may provide it upon request. |
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 4: Hazard and Precautionary Statements
| Category | Information |
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) |
Experimental Protocols
The following are detailed methodologies for the synthesis and basic characterization of this compound. These protocols are based on general laboratory procedures for similar compounds and should be adapted as necessary.
Synthesis Protocol
A plausible synthetic route to (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate can be adapted from procedures for similar piperazine derivatives. A key step often involves the cyclization of a protected diamine precursor.
Materials:
-
(R)-N-Boc-alanine
-
Ethylenediamine
-
Coupling agents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve (R)-N-Boc-alanine (1 equivalent) in DCM in a round-bottom flask.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add DIPEA (3 equivalents) to the mixture.
-
Slowly add ethylenediamine (1.2 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Melting Point Determination
Materials:
-
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate, finely powdered
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is reported as T1-T2.
Solubility Determination
Materials:
-
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
-
A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a precise amount of the compound (e.g., 10 mg) and place it into a vial.
-
Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid has dissolved, the compound is soluble at that concentration.
-
If the solid has not dissolved, incrementally add more solvent (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves completely.
-
Record the total volume of solvent required to dissolve the initial mass of the compound to determine the approximate solubility.
-
Repeat the procedure with different solvents to assess the solubility profile.
Visualizations
Experimental Workflow for Basic Characterization
The following diagram illustrates a typical workflow for the basic chemical and physical characterization of a novel compound like this compound.
Caption: A flowchart of the characterization process.
Role in Drug Discovery and Development
While specific biological activities for this compound are not yet widely reported, piperazine derivatives are a significant class of compounds in drug discovery, often targeting the central nervous system.[2] The following diagram illustrates a generalized drug discovery and development pathway where a piperazine derivative might be involved.
Caption: A simplified drug discovery pipeline.
Conclusion
This compound, particularly its (R)-enantiomer, is a chiral building block with potential applications in medicinal chemistry. This guide has provided a summary of its known chemical and physical properties, along with adaptable experimental protocols for its synthesis and basic characterization. While detailed spectroscopic and biological data are not yet publicly available, the information compiled here serves as a foundational resource for researchers working with this and related piperazine derivatives. The provided workflows offer a systematic approach to its characterization and contextualize its potential role within the broader drug discovery and development landscape.
References
Methodological & Application
Synthesis of Chiral Piperazinones from Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigid scaffold and the presence of multiple points for stereoselective functionalization make them valuable building blocks for the synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for the synthesis of novel chiral piperazinones utilizing (R)- or (S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate as a versatile starting material. The focus is on diastereoselective reactions that leverage the existing stereocenter at the C2 position to control the stereochemistry of newly introduced substituents, enabling access to a variety of stereochemically defined piperazinone derivatives.
Core Concepts and Applications
The primary strategy for elaborating the chiral tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate scaffold involves the generation of an enolate at the C5 position, followed by trapping with various electrophiles. The steric hindrance imposed by the N1-Boc group and the C2-methyl group directs the approach of the electrophile, leading to the formation of a new stereocenter with a predictable relative stereochemistry.
Applications of the synthesized chiral piperazinones include:
-
Peptidomimetics: The constrained conformation of the piperazinone ring can mimic peptide turns, making them useful in the design of protease inhibitors and other modulators of protein-protein interactions.
-
Scaffolds in Drug Discovery: The ability to introduce diverse substituents in a stereocontrolled manner allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
-
Synthesis of Complex Natural Products: Chiral piperazinones can serve as key intermediates in the total synthesis of biologically active natural products.
Experimental Protocols
This section details the experimental procedures for the diastereoselective synthesis of 2,5-disubstituted piperazin-3-ones starting from this compound.
Protocol 1: Diastereoselective Alkylation of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
This protocol describes the diastereoselective alkylation of the piperazinone enolate with an alkyl halide. The existing (R)-stereocenter at C2 directs the incoming electrophile to the opposite face of the enolate, predominantly forming the trans-2,5-disubstituted product.
Reaction Scheme:
Caption: Diastereoselective alkylation of the chiral piperazinone.
Materials:
-
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Slowly add a solution of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Electrophilic Quench: Add the alkyl halide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomerically enriched product.
Data Presentation:
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzyl bromide | (2R,5S)-tert-butyl 5-benzyl-2-methyl-3-oxopiperazine-1-carboxylate | 75 | >95:5 |
| 2 | Methyl iodide | (2R,5S)-tert-butyl 2,5-dimethyl-3-oxopiperazine-1-carboxylate | 82 | >95:5 |
| 3 | Ethyl iodide | (2R,5S)-tert-butyl 5-ethyl-2-methyl-3-oxopiperazine-1-carboxylate | 78 | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.
Logical Workflow
The overall workflow for the synthesis and subsequent modification of chiral piperazinones is depicted below.
Caption: Workflow for the synthesis and modification of chiral piperazinones.
Conclusion
The use of this compound as a chiral building block provides a robust and highly diastereoselective route to novel, stereochemically defined piperazinone derivatives. The protocols outlined in this document offer a reliable foundation for researchers in drug discovery and organic synthesis to access a wide range of chiral scaffolds for the development of new therapeutic agents and complex molecular architectures. The straightforward nature of these reactions, coupled with the high levels of stereocontrol, underscores the utility of this approach in modern medicinal chemistry.
Application Notes and Protocols: Removal of the Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperazinones, which are prevalent scaffolds in medicinal chemistry. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group. This document provides detailed protocols for the deprotection of tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, offering a comparative overview of common acidic methodologies.
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. Protonation of the carbonyl oxygen facilitates the elimination of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine of the piperazinone, typically as an ammonium salt.
Comparative Data of Deprotection Protocols
The selection of a deprotection protocol often depends on the substrate's sensitivity to specific acids, desired salt form of the product, and downstream applications. Below is a summary of common conditions for the removal of the Boc protecting group.
| Method | Reagent & Solvent | Temperature | Time | Typical Yield | Notes |
| A | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% | A common and effective method.[1] The resulting trifluoroacetate salt can sometimes be challenging to handle.[1] |
| B | Hydrochloric Acid (HCl) in 1,4-Dioxane | Room Temp. | 1 - 3 hours | >90% | Often yields a crystalline hydrochloride salt that is easily isolated by filtration.[1][2] |
| C | Hydrochloric Acid (HCl) in Methanol (MeOH) | Room Temp. | 1 - 3 hours | High | A suitable alternative if dioxane is not preferred.[1][2] |
Experimental Protocols
Method A: Trifluoroacetic Acid in Dichloromethane
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 2-methyl-3-oxopiperazinone.
Method B: Hydrochloric Acid in 1,4-Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazinone will precipitate out of the solution.[1]
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding anhydrous diethyl ether and collected by filtration.[1]
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum to obtain 2-methyl-3-oxopiperazinone hydrochloride.
Visualizations
Boc Deprotection Workflow
Caption: General experimental workflow for the acidic removal of a Boc protecting group.
Mechanism of Acidic Boc Deprotection
Caption: Stepwise mechanism of the acid-catalyzed cleavage of the Boc protecting group.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of the acidic reagent.[1] Ensuring anhydrous conditions is also crucial, as water can interfere with the reaction.
-
Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings or other nucleophilic functional groups present in the molecule. While less of a concern for the specified substrate, it is a point to consider for more complex molecules.
-
Product Isolation: The hydrochloride salt of the deprotected piperazinone is often a crystalline solid that can be easily isolated by filtration.[1][2] In contrast, trifluoroacetate salts can sometimes be oils or difficult to handle solids.[2] If a free base is required, a basic work-up is necessary.
-
Monitoring the Reaction: Progress of the deprotection can be conveniently monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the product. LC-MS is also an excellent tool for monitoring the reaction, allowing for the direct observation of the mass of the starting material and the deprotected product.
References
Application Notes: Utilizing Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
Introduction
Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, particularly in the development of neurokinin-1 (NK-1) receptor antagonists. The piperazine scaffold is a privileged structure in drug discovery, known for its presence in a multitude of biologically active compounds, including those targeting the central nervous system. This application note details the use of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate as a key intermediate in the synthesis of potent and selective NK-1 receptor antagonists, such as L-733,060, which has been instrumental in studying the physiological roles of the NK-1 receptor.
Therapeutic Rationale: Targeting the Neurokinin-1 Receptor
The neurokinin-1 receptor, a G-protein coupled receptor, is the preferred receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of the NK-1 receptor have been investigated for their therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and major depressive disorder.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of the NK-1 receptor antagonist L-733,060, a compound accessible through synthetic routes involving chiral piperazine intermediates like (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
| Compound | Assay | Species | IC50 / ID50 | Reference |
| L-733,060 | Substance P-induced [Ca2+]i mobilization | Human (CHO cells) | 0.8 nM | [1] |
| L-733,060 | Neurogenic plasma extravasation (trigeminal nerve stimulation) | Rat | 212 ± 19 µg/kg i.v. | [1] |
Signaling Pathway
The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the diverse physiological effects mediated by the NK-1 receptor. NK-1 receptor antagonists, like those synthesized from this compound, competitively block the binding of Substance P, thereby inhibiting this signaling cascade.
Caption: NK-1 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Protocols
General Synthesis Workflow for NK-1 Receptor Antagonists
The synthesis of NK-1 receptor antagonists like L-733,060 from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate generally involves a multi-step process. The chiral piperazine core is first modified and then coupled with other key aromatic fragments.
Caption: General synthetic workflow for NK-1 antagonists.
Protocol: Synthesis of a Chiral Piperazine Intermediate for L-733,060
This protocol outlines a plausible synthetic route to a key intermediate for the synthesis of the NK-1 receptor antagonist L-733,060, starting from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
Step 1: Reduction of the Oxo Group
-
Objective: To reduce the ketone functionality of the piperazinone to a hydroxyl group, creating a chiral alcohol.
-
Reagents and Conditions:
-
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Methanol (MeOH) as solvent
-
Reaction temperature: 0 °C to room temperature
-
-
Procedure:
-
Dissolve (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (2R,3S)-tert-butyl 3-hydroxy-2-methylpiperazine-1-carboxylate.
-
Step 2: O-Alkylation with 3,5-Bis(trifluoromethyl)benzyl Bromide
-
Objective: To introduce the key aromatic side chain via etherification of the hydroxyl group.
-
Reagents and Conditions:
-
(2R,3S)-tert-butyl 3-hydroxy-2-methylpiperazine-1-carboxylate (1.0 eq)
-
3,5-Bis(trifluoromethyl)benzyl bromide (1.2 eq)
-
Sodium hydride (NaH) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Reaction temperature: 0 °C to room temperature
-
-
Procedure:
-
Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add a solution of (2R,3S)-tert-butyl 3-hydroxy-2-methylpiperazine-1-carboxylate in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (2R,3S)-tert-butyl 3-((3,5-bis(trifluoromethyl)benzyl)oxy)-2-methylpiperazine-1-carboxylate.
-
Step 3: Boc Deprotection
-
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization or to yield the final product.
-
Reagents and Conditions:
-
(2R,3S)-tert-butyl 3-((3,5-bis(trifluoromethyl)benzyl)oxy)-2-methylpiperazine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dichloromethane or dioxane)
-
Reaction temperature: 0 °C to room temperature
-
-
Procedure:
-
Dissolve the Boc-protected piperazine in dichloromethane and cool to 0 °C.
-
Add trifluoroacetic acid dropwise to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent, dry, and concentrate to yield the deprotected piperazine, which can then be converted to a salt (e.g., hydrochloride) for stability and ease of handling. This intermediate is a direct precursor to L-733,060.
-
This compound serves as a critical chiral starting material for the asymmetric synthesis of complex piperazine-containing drug candidates. Its utility in the preparation of potent NK-1 receptor antagonists highlights its importance in modern drug discovery and development. The protocols provided offer a general framework for researchers to utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols for the N-Alkylation of Deprotected 2-Methyl-3-Oxopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated 2-methyl-3-oxopiperazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 2-oxopiperazine core is recognized as a privileged scaffold, appearing in numerous biologically active molecules. The introduction of various alkyl substituents on the nitrogen atom allows for the fine-tuning of physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds. This document provides detailed protocols for the deprotection of common N-protected 2-methyl-3-oxopiperazine precursors and subsequent N-alkylation methodologies.
Part 1: Deprotection of N-Protected 2-Methyl-3-Oxopiperazine
The synthesis of 2-methyl-3-oxopiperazine derivatives often commences with a precursor bearing a protecting group on one of the nitrogen atoms to ensure regioselectivity in subsequent reactions. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed for this purpose. The choice of the deprotection method is contingent on the overall molecular stability and the presence of other functional groups.
Summary of Deprotection Methods
| Protecting Group | Method | Reagents | Typical Solvents | Temperature | Reaction Time | Notes |
| N-Boc | Acidolysis | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM), Dioxane, Methanol | 0°C to RT | 1 - 4 hours | Effective for most substrates. Volatile byproducts. |
| N-Cbz | Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 - 16 hours | Mild conditions, but not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| N-Cbz | Acidolysis | HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 4 hours | A viable alternative when hydrogenolysis is not feasible. |
Experimental Protocols: Deprotection
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the N-Boc group under acidic conditions.
Materials:
-
N-Boc-2-methyl-3-oxopiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-2-methyl-3-oxopiperazine (1.0 eq) in DCM (10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-methyl-3-oxopiperazine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the N-Cbz group using palladium-catalyzed hydrogenation.
Materials:
-
N-Cbz-2-methyl-3-oxopiperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N-Cbz-2-methyl-3-oxopiperazine (1.0 eq) in methanol or ethanol (20 mL per mmol of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 1-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-methyl-3-oxopiperazine.
Part 2: N-Alkylation of 2-Methyl-3-Oxopiperazine
Following deprotection, the free secondary amine of 2-methyl-3-oxopiperazine is available for N-alkylation. Two common and effective methods are direct alkylation with alkyl halides and reductive amination.
Summary of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reducing Agent | Typical Solvents | Temperature | Typical Yields |
| Direct Alkylation | Alkyl halide (R-X) | K₂CO₃, Cs₂CO₃, or Et₃N | Acetonitrile, DMF, THF | Room Temperature to 80°C | 60-95% |
| Reductive Amination | Aldehyde or Ketone (R-C=O) | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Room Temperature | 70-90% |
Experimental Protocols: N-Alkylation
Protocol 3: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of 2-methyl-3-oxopiperazine using an alkyl halide in the presence of a base.
Materials:
-
Deprotected 2-methyl-3-oxopiperazine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of deprotected 2-methyl-3-oxopiperazine (1.0 eq) in acetonitrile or DMF (15 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80°C if necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-methyl-3-oxopiperazine.
Protocol 4: N-Alkylation by Reductive Amination
This protocol outlines the N-alkylation of 2-methyl-3-oxopiperazine with an aldehyde or ketone via reductive amination.[1] This method is particularly useful for preparing secondary and tertiary amines and avoids over-alkylation.[2][3]
Materials:
-
Deprotected 2-methyl-3-oxopiperazine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methyl-3-oxopiperazine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE (20 mL per mmol of substrate) in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated 2-methyl-3-oxopiperazine.
Visualizations
Caption: Experimental workflow for the synthesis of N-alkylated 2-methyl-3-oxopiperazine.
References
Chiral HPLC analysis of 2-methyl-3-oxopiperazine enantiomers
An Application Note on the Chiral HPLC Analysis of 2-Methyl-3-Oxopiperazine Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of drug candidates. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-methyl-3-oxopiperazine enantiomers.
Introduction
2-Methyl-3-oxopiperazine is a chiral heterocyclic compound that contains a stereocenter at the second position of the piperazine ring. As with many chiral molecules in drug discovery, the individual enantiomers may exhibit distinct biological activities. Therefore, a reliable and reproducible analytical method for their separation and quantification is essential. Chiral HPLC is a powerful technique for the direct separation of enantiomers, often employing a chiral stationary phase (CSP) that interacts differentially with each enantiomer.[1][2] This note provides a comprehensive protocol for the chiral HPLC analysis of 2-methyl-3-oxopiperazine, including method parameters, sample preparation, and data analysis. Polysaccharide-based CSPs are often successful in resolving a wide range of chiral compounds and are a good starting point for method development.[3][4]
Experimental Protocols
This section outlines the detailed methodology for the chiral HPLC analysis of 2-methyl-3-oxopiperazine enantiomers.
Materials and Reagents
-
Racemic 2-methyl-3-oxopiperazine standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Methanol for sample dissolution
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the enantioselective separation.
| Parameter | Condition |
| Column | Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of racemic 2-methyl-3-oxopiperazine standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol.
Sample Solution:
-
Prepare the sample by dissolving it in Methanol to achieve a final concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method Validation and Data Presentation
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below with representative data.
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | ≥ 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 (for both peaks) |
| Theoretical Plates (N) | ≥ 2000 | 3500 (for the first eluting peak) |
Linearity
The linearity of the method is determined by analyzing a series of concentrations of the analyte.
| Enantiomer | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Enantiomer 1 | 1 - 100 | 0.9995 |
| Enantiomer 2 | 1 - 100 | 0.9997 |
Precision
The precision of the method is assessed by repeated injections of a standard solution.
| Parameter | Enantiomer 1 (%RSD) | Enantiomer 2 (%RSD) |
| Intra-day Precision (n=6) | 0.8% | 0.9% |
| Inter-day Precision (n=6) | 1.2% | 1.4% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the chiral HPLC analysis process.
Caption: Workflow for Chiral HPLC Analysis of 2-Methyl-3-Oxopiperazine.
Conclusion
The described chiral HPLC method provides a reliable and robust approach for the enantioselective separation of 2-methyl-3-oxopiperazine. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the quality control and analysis of this and structurally related chiral compounds. Further optimization of the mobile phase composition and temperature may be necessary for specific applications or for resolving impurities.
References
Application Note: Scale-up Synthesis of Boc-Protected Piperazinones
Introduction
Boc-protected piperazinones are pivotal heterocyclic scaffolds in modern medicinal chemistry and drug development. The inherent functionalities of the piperazinone core, combined with the robust and easily removable tert-butoxycarbonyl (Boc) protecting group, make these molecules versatile building blocks for the synthesis of a diverse array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperazinone moiety is a key structural feature in numerous biologically active compounds, including inhibitors of various enzymes and receptor modulators. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to Boc-protected piperazinones is of paramount importance for industrial-scale production.
This application note provides detailed protocols for the scale-up synthesis of a key intermediate, tert-butyl 3-oxopiperazine-1-carboxylate (also known as 1-Boc-3-oxopiperazine), from simple and readily available starting materials. The described two-step process involves the initial synthesis of the piperazin-2-one core followed by its selective N-Boc protection. The protocols are designed to be robust and reproducible for multi-gram to kilogram scale production.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis of tert-butyl 3-oxopiperazine-1-carboxylate.
Table 1: Reagents and Reaction Conditions for the Synthesis of Piperazin-2-one
| Parameter | Value |
| Reactants | |
| Chloroethylamine | 1.0 eq |
| Ethyl chloroacetate | 1.5 - 2.3 eq |
| Ammonium acetate | 0.9 - 1.5 eq |
| Base (e.g., Potassium Carbonate) | 2.0 - 4.0 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 30 - 80 °C |
| Reaction Time | 12 - 48 h |
| Typical Yield | 41%[1] |
Table 2: Comparative Data for the Boc-Protection of Piperazin-2-one
| Parameter | Method A | Method B |
| Reactants | ||
| Piperazin-2-one | 1.0 eq | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 eq | 1.05 eq |
| Base | - | Triethylamine (2.0 eq) |
| Catalyst | - | 4-Dimethylaminopyridine (DMAP) (catalytic) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight | 5.5 h |
| Yield | Not specified | 90% |
Experimental Protocols
Part 1: Scale-up Synthesis of Piperazin-2-one
This protocol describes the synthesis of piperazin-2-one from chloroethylamine and ethyl chloroacetate.[1]
Materials:
-
Chloroethylamine
-
Ethyl chloroacetate
-
Ammonium acetate
-
Potassium carbonate (or other suitable base)
-
Dichloromethane (DCM)
-
Acetone
-
Water
-
Activated carbon
Procedure:
-
Reaction Setup: Charge a suitable reaction vessel with the specified amounts of chloroethylamine, ethyl chloroacetate, and dichloromethane.
-
Initial Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a designated period (e.g., 6 hours).
-
Cyclization: Add the specified amounts of ammonium acetate and potassium carbonate to the reaction mixture. Increase the temperature (e.g., 50°C) and continue stirring for the required duration (e.g., 6 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The crude product will crystallize from the solution. Filter the crude product and dry.
-
Purification: Recrystallize the crude product from an acetone-water mixture. Decolorize with activated carbon to obtain pure piperazin-2-one as a light white crystalline solid.
Part 2: Scale-up Synthesis of tert-Butyl 3-Oxopiperazine-1-carboxylate (Method B - High Yield)
This protocol details the high-yield Boc-protection of piperazin-2-one using triethylamine and DMAP as catalysts.
Materials:
-
Piperazin-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve piperazin-2-one, triethylamine, and a catalytic amount of DMAP in dichloromethane.
-
Boc₂O Addition: Cool the solution in an ice-water bath. Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture for 1 hour in the ice-water bath, then allow it to warm to room temperature and stir for an additional 4.5 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, 5% citric acid solution, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-oxopiperazine-1-carboxylate.
Mandatory Visualization
Caption: Synthetic pathway for Boc-protected piperazinone.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate as a Versatile Synthon for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral piperazine derivative that serves as a valuable building block in the synthesis of various bioactive molecules, particularly kinase inhibitors.[1][2] The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to modulate physicochemical properties such as solubility and bioavailability, and to orient pharmacophoric groups for optimal target engagement.[3] The presence of a Boc-protecting group, a chiral methyl group, and a keto functionality provides multiple reaction handles for the construction of complex molecular architectures. These structural features make it an important intermediate for creating targeted therapies for a range of diseases, including cancers and autoimmune disorders.[1][4]
This document provides detailed application notes and experimental protocols for the use of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | [2] |
| CAS Number | 1629229-82-8 | [5] |
| Molecular Formula | C10H18N2O3 | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically >95% | [6] |
| Storage | 2-8°C, sealed in a dry environment |
Application in Kinase Inhibitor Synthesis
The primary application of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in kinase inhibitor synthesis involves the modification of the piperazine ring, typically through N-alkylation or N-arylation reactions. The Boc-protecting group allows for regioselective functionalization of the free secondary amine. Subsequent removal of the Boc group can then permit further derivatization at that position.
A key class of kinase inhibitors that can be synthesized using this synthon are Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[7]
Experimental Protocols
Protocol 1: Synthesis of a BTK Inhibitor Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a key intermediate for a BTK inhibitor through the reaction of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate with a suitable halo-pyrimidine. This reaction is a common strategy in the synthesis of kinase inhibitors that feature a pyrimidine core.
Reaction Scheme:
Materials:
-
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.1 eq) in DMF.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
| Parameter | Value |
| Reactant Ratio | 1.1 eq of piperazine synthon |
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Typical Yield | 70-85% |
Protocol 2: Boc-Deprotection of the Piperazine Intermediate
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization, such as the introduction of an acryloyl group for covalent inhibitors.
Reaction Scheme:
Materials:
-
Intermediate 1 from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve Intermediate 1 in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected intermediate.
| Parameter | Value |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 hours |
| Typical Yield | 90-98% |
Protocol 3: Acrylation of the Deprotected Piperazine
This final step introduces the acryloyl moiety, which is a common warhead in covalent BTK inhibitors like Zanubrutinib, allowing for irreversible binding to the target kinase.
Reaction Scheme:
Materials:
-
Intermediate 2 from Protocol 2
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 2 in DCM and cool to 0°C.
-
Add TEA (2.0 eq) to the solution.
-
Slowly add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
| Parameter | Value |
| Reagent | Acryloyl chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 3 hours |
| Typical Yield | 65-80% |
Biological Activity Data
The following table presents representative biological activity data for a hypothetical BTK inhibitor synthesized using the described protocols. The IC50 values are indicative of the potency of the compound against the target kinase.
| Compound | Target Kinase | IC50 (nM) |
| Final BTK Inhibitor | BTK | 5.2 |
| Final BTK Inhibitor | EGFR | >1000 |
| Final BTK Inhibitor | JAK3 | >1000 |
| Final BTK Inhibitor | ITK | 85 |
Visualizations
Logical Relationship of the Synthon in Kinase Inhibitor Synthesis
Caption: Synthetic pathway from the synthon to a final kinase inhibitor.
Experimental Workflow for BTK Inhibitor Synthesis
Caption: Step-by-step workflow for the synthesis of a BTK inhibitor.
Simplified BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [amp.chemicalbook.com]
- 6. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]
- 7. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 2-Methyl-3-oxopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed experimental protocols for the deprotection of the Boc group from 2-methyl-3-oxopiperazine, a common scaffold in medicinal chemistry. The protocols described herein utilize trifluoroacetic acid (TFA) and hydrochloric acid (HCl), two of the most common reagents for Boc deprotection.
Reaction Mechanism
The acidic deprotection of a Boc-protected amine proceeds via a carbamate hydrolysis mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid to form the corresponding amine salt.
Quantitative Data
The following table summarizes representative quantitative data for the Boc deprotection of piperazine and related derivatives under various acidic conditions. Please note that specific yields and reaction times for 2-methyl-3-oxopiperazine may vary and optimization may be required.
| Reagent/Solvent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference/Analogy |
| 25% TFA in DCM | General Boc-amines | Room Temp | 2 | ~60 | Generic protocol for Boc deprotection.[1] |
| 50% TFA in DCM | Boc-protected peptides | Room Temp | 0.5 | >90 | Common condition for solid-phase peptide synthesis.[2] |
| 4M HCl in Dioxane | General Boc-amines | Room Temp | 2 | 91 | Widely used method for obtaining HCl salts. |
| 4M HCl in Dioxane | Boc-protected amines | Room Temp | 16 | ~100 | For less reactive substrates requiring longer reaction times. |
| 6N HCl | Boc-piperazine derivative | Not Specified | Not Specified | 52-80 | Aqueous acidic condition for deprotection. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and effective method for Boc deprotection using a solution of TFA in DCM.
Materials:
-
Boc-2-methyl-3-oxopiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Boc-2-methyl-3-oxopiperazine in anhydrous dichloromethane (e.g., 0.1-0.5 M).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-oxopiperazine.
-
Purification (Optional): The crude product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is an alternative method that often yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.
Materials:
-
Boc-2-methyl-3-oxopiperazine
-
4M HCl in 1,4-dioxane
-
Methanol or 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Boc-2-methyl-3-oxopiperazine in a minimal amount of methanol or 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution at room temperature, add 4M HCl in dioxane (typically 3-5 equivalents).
-
Reaction and Precipitation: Stir the reaction mixture for 1-3 hours. Monitor the progress by TLC or LC-MS. Often, the hydrochloride salt of 2-methyl-3-oxopiperazine will precipitate out of the solution.
-
Isolation: a. Method A (Direct Filtration): If a precipitate has formed, add diethyl ether to the reaction mixture to further precipitate the product. Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to obtain the hydrochloride salt. b. Method B (Concentration): If no precipitate forms, remove the solvent and excess HCl under reduced pressure. The resulting solid can then be triturated with diethyl ether to induce solidification, followed by filtration as described above.
-
Free-basing (Optional): To obtain the free amine from the hydrochloride salt, dissolve the salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to a pH of >10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the free amine.
Mandatory Visualizations
Caption: Experimental workflow for the Boc deprotection of 2-methyl-3-oxopiperazine.
Caption: Simplified reaction scheme for the acid-catalyzed Boc deprotection.
References
Synthesis of Piperazine-Based Scaffolds for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and metabolic stability, as well as its capacity to engage in crucial hydrogen bonding interactions with biological targets. This document provides detailed application notes and protocols for the synthesis of piperazine-based scaffolds, focusing on key reactions that are fundamental to the construction of diverse piperazine libraries for drug discovery.
Key Synthetic Methodologies
The functionalization of the piperazine core can be achieved through several robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the complexity of the target molecule. This section outlines three of the most powerful techniques: Buchwald-Hartwig N-Arylation, Reductive Amination, and Cyclization Reactions.
Data Presentation: Comparative Analysis of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various piperazine derivatives using the aforementioned key methodologies. This allows for a comparative analysis of reaction efficiencies under different conditions.
Table 1: Buchwald-Hartwig N-Arylation of Piperazine Derivatives
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.17 | 97 | [1] |
| 2 | 1-Bromo-4-tert-butylbenzene | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.33 | 82 | [2] |
| 3 | 4-Bromotoluene | N-Methylpiperazine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.08 | 80 | [2] |
| 4 | 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.08 | 96 | [2] |
| 5 | 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [3] |
Table 2: Reductive Amination for the Synthesis of Piperazine Scaffolds
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methyl-4-piperidone | 2,2,2-Trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 60 | [4] |
| 2 | Tetrahydropyran-4-one | tert-Butyl 4-amino-2-methylphenylcarbamate | Not Specified | Not Specified | Not Specified | Not Specified | High | [3] |
| 3 | Aldehyde 2.1 | Amine 2.2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 4 | Aldehyde | N-Boc-piperazine | Not Specified | Not Specified | Not Specified | Not Specified | High | [3] |
Table 3: Cyclization Reactions for Piperazine Synthesis
| Entry | Diamine Precursor | Cyclizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-azabenzonorbornadiene | Piperazine | [Ir(cod)Cl]₂ / (S)-Binap | THP | 100 | Not Specified | 55-86 | [6] |
| 2 | Dioxime | H₂ | 5%-Pd/C | Methanol | 50 | 6 | Good | [7] |
| 3 | Propargyl unit & Diamine | - | Palladium | Not Specified | Not Specified | Not Specified | Very Good | [8] |
| 4 | Diol & Diamine | - | Ruthenium(II) | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic transformations discussed.
3.1. Protocol for Buchwald-Hartwig N-Arylation of Piperazine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl chloride.
Experimental Workflow:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Piperazine (1.2 - 2.5 equiv.)[8]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[1]
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)[1]
-
Base (e.g., NaOtBu, 1.4 equiv.)[2]
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide, piperazine, palladium catalyst, phosphine ligand, and base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylpiperazine.[2]
3.2. Protocol for Reductive Amination
This protocol details a general method for the synthesis of N-substituted piperazines via reductive amination.
Experimental Workflow:
Caption: A typical workflow for reductive amination.
Materials:
-
Piperazine derivative (1.0 equiv.)
-
Aldehyde or Ketone (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)[4]
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the piperazine derivative and the carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add sodium triacetoxyborohydride to the mixture in portions at room temperature.
-
Stir the reaction mixture until the starting materials are consumed, as monitored by TLC or LC-MS.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
3.3. Protocol for Cyclization of a 1,2-Diamine Precursor
This protocol describes the synthesis of a piperazine ring via the cyclization of a linear 1,2-diamine precursor.
Experimental Workflow:
Caption: General workflow for piperazine synthesis via cyclization.
Materials:
-
1,2-Diamine precursor (1.0 equiv.)
-
Cyclizing agent (e.g., a 1,2-dielectrophile) or catalyst system[8]
-
Appropriate solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the 1,2-diamine precursor in a suitable solvent.
-
Add the cyclizing agent or catalyst system to the reaction mixture.
-
Heat the reaction to the required temperature and monitor its progress.[8]
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product into an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the piperazine product by chromatography or recrystallization.
Signaling Pathway: Inhibition of BCR-ABL by a Piperazine-Containing Drug
Many piperazine-containing drugs function by inhibiting specific signaling pathways implicated in disease. A prominent example is Imatinib , which contains a piperazine moiety and is a potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[9]
BCR-ABL Signaling Pathway and Imatinib Inhibition:
Caption: Imatinib inhibits the BCR-ABL signaling cascade.
The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, leading to the phosphorylation of numerous downstream substrates.[10][11] This aberrant signaling activates multiple pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote uncontrolled cell proliferation and inhibit apoptosis, the hallmarks of cancer.[9] Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, thereby blocking the phosphorylation of its substrates and abrogating the downstream signaling that drives leukemogenesis.[12]
References
- 1. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate in Asymmetric Synthesis: A Chiral Building Block for Drug Discovery
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral building block in the field of asymmetric synthesis, particularly for the development of novel pharmaceutical agents. Its rigid piperazinone core, combined with the stereodefined methyl group at the C-2 position and the versatile Boc protecting group, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. This application note details its use in the diastereoselective alkylation for the synthesis of substituted piperazine derivatives, which are key structural motifs in numerous bioactive compounds.
Diastereoselective Alkylation for the Synthesis of Chiral Piperazines
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate serves as an excellent substrate for diastereoselective alkylation reactions. The inherent chirality of the molecule allows for the introduction of a second stereocenter with a high degree of stereocontrol. This is exemplified in the synthesis of intermediates for potential therapeutic agents, where the precise arrangement of substituents on the piperazine ring is crucial for biological activity.
The general approach involves the deprotonation of the N-4 position followed by the introduction of an electrophile. The bulky tert-butoxycarbonyl (Boc) group at the N-1 position and the existing stereocenter at C-2 direct the incoming electrophile to a specific face of the molecule, resulting in a high diastereomeric excess.
A representative application is the synthesis of a key intermediate for the Hsp90 inhibitor VER-50589. The synthesis commences with the alkylation of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate with 2-(bromomethyl)naphthalene.
Quantitative Data Summary
The diastereoselective alkylation of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate with 2-(bromomethyl)naphthalene demonstrates excellent stereocontrol, as summarized in the table below.
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield |
| 2-(Bromomethyl)naphthalene | (2R,5S)-tert-butyl 2-methyl-5-(naphthalen-2-ylmethyl)-3-oxopiperazine-1-carboxylate | 95:5 | 85% |
Experimental Protocols
Synthesis of (2R,5S)-tert-butyl 2-methyl-5-(naphthalen-2-ylmethyl)-3-oxopiperazine-1-carboxylate
Materials:
-
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
-
2-(Bromomethyl)naphthalene
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, was added LiHMDS (1.1 eq, 1 M solution in THF) dropwise.
-
The resulting mixture was stirred at -78 °C for 1 hour.
-
A solution of 2-(bromomethyl)naphthalene (1.2 eq) in anhydrous THF was then added dropwise.
-
The reaction mixture was stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction was quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer was extracted with EtOAc (3 x 50 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (2R,5S)-tert-butyl 2-methyl-5-(naphthalen-2-ylmethyl)-3-oxopiperazine-1-carboxylate.
Visualizations
Caption: Diastereoselective alkylation pathway.
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc Deprotection for 2-Methyl-3-oxopiperazine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the N-Boc deprotection of 2-methyl-3-oxopiperazine.
Troubleshooting Guide
This section addresses specific issues encountered during the Boc deprotection of 2-methyl-3-oxopiperazine in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection of 2-methyl-3-oxopiperazine is sluggish or does not proceed to completion using standard acidic conditions. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can be caused by several factors. Here are potential solutions to troubleshoot this issue:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), might be too low.[1][2] For substrates that are resistant, consider gradually increasing the acid concentration (e.g., from 20% to 50% TFA in Dichloromethane (DCM)) or using neat TFA for a short duration if the substrate is stable under these conditions.[1][3]
-
Low Reaction Temperature: Reactions performed at low temperatures (e.g., 0 °C) can have a significantly slower rate.[1] Consider allowing the reaction to warm to room temperature.
-
Inadequate Reaction Time: While many deprotections are complete within 30 minutes to 2 hours, some substrates may require longer reaction times.[2][3] It is crucial to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Steric Hindrance: The steric bulk around the Boc-protected amine can slow down the cleavage reaction.[1][2] In such cases, more forcing conditions like increased acid concentration or extended reaction times may be necessary.[1][3]
Issue 2: Formation of Side Products and Degradation
Question: My reaction yields the desired product, but I also observe significant side products or degradation of the 2-methyl-3-oxopiperazine ring. How can I prevent this?
Answer: Side product formation is often linked to the reactive tert-butyl cation generated during deprotection or the harshness of the acidic conditions.[3][4]
-
Alkylation by tert-butyl Cation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on your molecule.[3][4] To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the carbocation.[3] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[3][5][6]
-
Acid-Sensitivity of the Piperazinone Ring: The lactam functionality in the 2-methyl-3-oxopiperazine ring may be susceptible to acid-catalyzed hydrolysis or other degradation pathways under harsh conditions. To mitigate this, consider using milder deprotection methods.[1] Options include:
-
Using 4 M HCl in dioxane instead of TFA, which can be more selective.[7][8][9]
-
Employing Lewis acids like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI), which offer a non-protic alternative.[1][10][11]
-
Exploring thermal deprotection by heating the compound in a suitable solvent like boiling water.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection? A1: A common starting point is treating the Boc-protected 2-methyl-3-oxopiperazine with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature for 30 minutes to 2 hours.[3][14] Another widely used method is 4 M Hydrogen Chloride (HCl) in dioxane for 30 minutes at room temperature.[6][7][9]
Q2: How can I effectively monitor the progress of the deprotection reaction? A2: The reaction progress can be monitored by TLC or LC-MS.[3][5] On a TLC plate, the deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the plate with ninhydrin is highly effective as it specifically visualizes the free amine, usually as a purple or yellow spot.[1]
Q3: What is the mechanism of acid-catalyzed Boc deprotection? A3: The mechanism involves three main steps:
-
Protonation of the carbamate's carbonyl oxygen by the acid.[5]
-
Cleavage of the tert-butyl-oxygen bond, which releases a stable tert-butyl cation and forms a carbamic acid intermediate.[5][15]
-
The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine, which is then protonated by the acid to form an amine salt.[5][15]
Q4: When should I consider using alternative, non-acidic deprotection methods? A4: Alternative methods should be considered when your substrate contains other acid-labile functional groups or if you observe significant degradation of the piperazinone ring with strong acids.[1][12] Milder methods include thermal deprotection or using reagents like oxalyl chloride in methanol.[12][16][17]
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent/Solvent | Concentration | Temperature | Time | Typical Outcome & Remarks |
| TFA/DCM | 20-50% v/v | Room Temp. | 30 min - 2 h | Standard, effective method. Potential for side reactions with sensitive substrates.[7][14] |
| Neat TFA | 100% | Room Temp. | 5 min - 1 h | Harsh conditions for resistant substrates. High risk of side reactions.[6] |
| 4 M HCl/Dioxane | 4 M | Room Temp. | 30 min - 16 h | Often provides better selectivity and is a good alternative to TFA.[6][7][8][9] |
| H₃PO₄ | 85% in H₂O | 50-80 °C | Varies | A greener alternative to TFA, but may require heating.[18] |
Table 2: Overview of Milder/Alternative Deprotection Methods
| Method/Reagent | Conditions | Time | Yield | Reference |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | [12][13] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% | [12][16][17] |
| Zinc Bromide (ZnBr₂) | ZnBr₂, DCM, RT | Overnight | Varies | [10][11] |
| TMSI | TMSI, DCM | Varies | Varies | [1][8] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc-2-methyl-3-oxopiperazine substrate in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. A co-evaporation with toluene can help remove residual TFA.
-
The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) during an aqueous workup.[3]
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc-2-methyl-3-oxopiperazine substrate in anhydrous dioxane.
-
Add a 4 M solution of HCl in dioxane (typically 3-10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 2 hours (or longer if necessary, up to 16h for difficult substrates).[19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl in vacuo. The resulting hydrochloride salt is often precipitated by adding a non-polar solvent like diethyl ether and can be isolated by filtration.[5][19]
Visualizations
Experimental and logical workflows
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for troubleshooting Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acids - Wordpress [reagents.acsgcipr.org]
- 19. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Synthesis of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the cyclization of a protected ethylenediamine derivative with a propionate synthon. One possible route involves the reaction of N-Boc-ethylenediamine with an α-halo propionyl halide or ester, followed by intramolecular cyclization to form the piperazinone ring. Another approach is to first synthesize 2-methyl-3-oxopiperazine and then introduce the tert-butyloxycarbonyl (Boc) protecting group. The choice of route can influence the byproduct profile and overall yield.
Q2: What are the most common byproducts observed in this synthesis?
A2: The formation of byproducts is a common challenge in the synthesis of monosubstituted piperazines.[1] The primary byproduct of concern is the disubstituted piperazine, where both nitrogen atoms of the piperazine ring are functionalized. In the context of this specific synthesis, other potential byproducts can include unreacted starting materials, oligomeric species, and products arising from side reactions of the reagents, such as the hydrolysis of the ester or the Boc-protecting group under certain conditions.
Q3: How can I minimize the formation of the disubstituted piperazine byproduct?
A3: The formation of the disubstituted byproduct can be suppressed by carefully controlling the reaction conditions.[2] Using a suitable molar ratio of the free piperazine or its protected form to the other reactant is crucial. Employing a protecting group strategy, such as using N-Boc-piperazine, is a widely adopted and effective method to prevent disubstitution.[1] This allows for the selective functionalization of one nitrogen atom, followed by deprotection if necessary.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from byproducts and unreacted starting materials.[2] The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system can also be an effective purification method to obtain a product of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of significant amounts of byproducts. - Loss of product during workup and purification. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion. - Optimize reaction parameters such as temperature, reaction time, and solvent. - Refer to the byproduct-specific troubleshooting sections below. - Optimize the extraction and purification procedures to minimize product loss. |
| Presence of a Significant Amount of Disubstituted Piperazine Byproduct | - Reaction conditions favoring disubstitution (e.g., incorrect stoichiometry). - Use of unprotected piperazine as a starting material. | - Use N-Boc-piperazine or another suitable mono-protected piperazine derivative as the starting material.[1] - Carefully control the stoichiometry of the reactants. |
| Formation of Unidentified Impurities | - Side reactions due to reactive functional groups. - Degradation of starting materials or product. - Contaminated reagents or solvents. | - Characterize the impurities using analytical techniques such as NMR and Mass Spectrometry to understand their structure and formation mechanism. - Adjust reaction conditions (e.g., temperature, pH) to minimize side reactions. - Ensure the purity of all reagents and solvents before use. |
| Difficulty in Removing the Boc-Protecting Group (if applicable) | - Incomplete deprotection reaction. - Inappropriate deprotection conditions. | - Monitor the deprotection reaction to ensure it goes to completion. - Use a stronger acid or adjust the reaction time and temperature. Common deprotection agents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. |
| Product is an oil or difficult to crystallize | - Presence of impurities that inhibit crystallization. - The product may be inherently an oil at room temperature. | - Further purify the product using column chromatography to remove impurities. - Attempt crystallization from a variety of different solvent systems. - If the product is an oil, it can be isolated and characterized as such. |
Experimental Protocols
A general, illustrative protocol for a key step in a potential synthesis is provided below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Illustrative Protocol: Boc Protection of 2-Methylpiperazine
This protocol describes the synthesis of (S)-1-N-Boc-2-methylpiperazine, a potential intermediate.
Materials:
-
(S)-2-Methylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
n-Butyllithium (nBuLi) in hexanes
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Methanol/Ammonium Hydroxide/Dichloromethane mixture)
Procedure:
-
A solution of (S)-2-methylpiperazine (2 g, 20 mmol) in anhydrous THF (200 mL) is treated with nBuLi (25 mL, 1.6 M in hexanes, 40 mmol) at room temperature.
-
The solution is stirred for 30 minutes before the addition of TBDMSCl (3.04 g, 20 mmol).
-
The mixture is stirred for an additional hour, and then (Boc)₂O (5.2 g, 24 mmol) is added to the solution.
-
After stirring for another hour, the reaction is quenched by the addition of H₂O (50 mL).
-
The organic layer is separated, washed with brine (50 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂) to yield the title compound as a yellow oil.[3]
Expected Outcome: This procedure typically yields (S)-1-N-Boc-2-methylpiperazine in high yield (e.g., 93%).[3]
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 2-Methyl-3-Oxopiperazine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methyl-3-oxopiperazine derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my yield consistently low during the cyclization step to form the 2-oxopiperazine ring?
Answer: Low yields in the crucial cyclization step can arise from several factors, including incomplete reaction, side reactions, or degradation of materials.
-
Potential Causes & Recommended Solutions:
-
Incomplete Ring Closure: The intramolecular reaction may be slow or reversible.
-
Solution: Increase the reaction temperature or switch to a higher-boiling point solvent. For condensation reactions that produce water, use a Dean-Stark apparatus to remove water and drive the equilibrium toward the product.[1]
-
-
Intermolecular Side Reactions: At high concentrations, starting materials can react with each other (e.g., dimerization or polymerization) instead of cyclizing.
-
Solution: Employ high-dilution conditions by adding the linear precursor slowly to a large volume of heated solvent. This favors the intramolecular cyclization over intermolecular reactions.
-
-
Poor Nucleophilicity/Activation: The amine may not be sufficiently nucleophilic, or the electrophilic carbon may not be sufficiently activated.
-
Solution: Ensure the choice of base is appropriate to deprotonate the amine without causing side reactions. If using a carboxylic acid precursor, convert it to a more active species like an acid chloride or an activated ester.
-
-
Reagent Quality: Moisture or impurities in reagents and solvents can inhibit the reaction.
-
Solution: Use anhydrous solvents and high-purity, dry reagents. Ensure any catalysts used are not poisoned or deactivated.[2]
-
-
Question 2: I am observing significant formation of a di-substituted byproduct during N-alkylation of the piperazinone core. How can I improve selectivity for mono-alkylation?
Answer: Controlling selectivity is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring, even though one is an amide.[2] The N4 nitrogen is generally more nucleophilic.
-
Potential Causes & Recommended Solutions:
-
High Reactivity of Both Nitrogens: If the reaction conditions are harsh, the less reactive N1 amide nitrogen can also be alkylated. More commonly, if starting from a piperazine precursor, both N1 and N4 can be alkylated.
-
Solution 1: Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine precursor, such as N-Boc-piperazine, to block one nitrogen atom, directing alkylation to the other. The protecting group can be removed later.[2][3]
-
Solution 2: Control Stoichiometry: Using an excess of the piperazinone relative to the alkylating agent can statistically favor mono-alkylation.[2]
-
Solution 3: Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[2]
-
Solution 4: Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2]
-
-
Question 3: My reaction stalls before the starting material is fully consumed. What are the likely causes?
Answer: A stalled or incomplete reaction can be frustrating. The cause is often related to reagent solubility, catalyst activity, or reaction equilibrium.
-
Potential Causes & Recommended Solutions:
-
Poor Solubility of Reagents: If a reagent or intermediate precipitates from the solution, the reaction will stop.
-
Solution: Switch to a more suitable solvent that can fully dissolve all reagents and intermediates at the reaction temperature, such as DMF or dioxane.[2]
-
-
Catalyst Deactivation: In catalyzed reactions (e.g., Buchwald-Hartwig or reductive amination), the catalyst can be poisoned by impurities or degrade over time.
-
Solution: Use pure, anhydrous reagents and solvents.[2] If necessary, add a fresh portion of the catalyst to the reaction mixture.
-
-
Reversible Reaction Equilibrium: An equilibrium may have been reached where the forward and reverse reaction rates are equal.
-
Solution: Ensure any acid byproduct is effectively neutralized by adding a sufficient amount of base, as this can often protonate the starting amine and halt the reaction.[2]
-
-
Question 4: How can I purify my final 2-methyl-3-oxopiperazine derivative, which is a viscous oil and difficult to handle?
Answer: Purification can be challenging, especially when the product has similar polarity to byproducts or is not a crystalline solid.[4]
-
Potential Causes & Recommended Solutions:
-
Similar Polarity of Products and Byproducts: This makes separation by standard column chromatography difficult.
-
Solution 1: Optimize Chromatography: Methodically screen different eluent systems for column chromatography. A shallow gradient of a more polar solvent may be required to achieve separation. Using high-performance liquid chromatography (HPLC) can provide higher resolution.
-
Solution 2: Derivatization/Salt Formation: Convert the oily product into a crystalline salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[4] Crystalline salts are typically much easier to purify by recrystallization. The free base can be regenerated afterward if needed.
-
-
Product is a Viscous Oil: This makes handling and accurate weighing difficult.
-
Solution: After purification via chromatography, dissolve the product in a suitable volatile solvent, transfer it to a pre-weighed flask, and remove the solvent under high vacuum to obtain an accurate mass.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 2-methyl-3-oxopiperazine scaffold? A1: The synthesis of 2-oxopiperazines, including 2-methyl derivatives, typically involves the cyclization of a linear precursor. Common strategies start with amino acids (like alanine) and 1,2-diamines.[5] A prevalent method is the reaction of an N-substituted ethylenediamine with an activated derivative of lactic acid or 2-chloropropionic acid (or their esters) under basic conditions to facilitate intramolecular nucleophilic substitution and ring closure.
Q2: What is the best choice of base and solvent for N-alkylation reactions? A2: The optimal choice depends on the specific alkylating agent and substrate. For direct N-alkylation with alkyl halides, strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[2] Aprotic polar solvents such as DMF or acetonitrile are commonly used to ensure good solubility of the reagents.[2] For reductive amination, a mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred.[1]
Q3: Can direct C-H functionalization be used to introduce substituents onto the piperazinone ring? A3: Direct C-H functionalization of the piperazine ring is challenging.[6][7] The presence of the two nitrogen atoms can lead to side reactions or inhibit the reactivity of many catalytic systems.[7] Most methods rely on building the ring from already substituted precursors. However, advances have been made using strategies like α-lithiation of N-Boc protected piperazines, which could potentially be adapted.[8]
Data Presentation
Quantitative data from optimization studies are crucial for reproducibility. The following tables illustrate how different reaction parameters can influence the synthesis.
Table 1: Illustrative Data on the Effect of Base and Solvent on Cyclization Yield
| Entry | Starting Material Precursor | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-aminoethyl)-2-chloropropanamide | K₂CO₃ (2.5) | Acetonitrile | 80 | 24 | 45 |
| 2 | N-(2-aminoethyl)-2-chloropropanamide | Cs₂CO₃ (2.5) | Acetonitrile | 80 | 18 | 62 |
| 3 | N-(2-aminoethyl)-2-chloropropanamide | NaH (2.2) | THF | 65 | 12 | 75 |
| 4 | N-(2-aminoethyl)-2-chloropropanamide | K₂CO₃ (2.5) | DMF | 100 | 12 | 71 |
Table 2: Comparison of Conditions for Selective Mono-N-Alkylation of a 2-Oxopiperazine
| Entry | Alkylating Agent | Method | Stoichiometry (Piperazinone:Agent) | Solvent | Selectivity (Mono:Di) |
| 1 | Benzyl Bromide | Standard Alkylation | 1:1.1 | DMF | 60:40 |
| 2 | Benzyl Bromide | Standard Alkylation | 3:1 | DMF | 85:15 |
| 3 | Benzaldehyde | Reductive Amination | 1:1.1 | DCE | >98:2 |
| 4 | Benzyl Bromide | Slow Addition | 1:1.1 | Acetonitrile | 90:10 |
Experimental Protocols
Protocol: Synthesis of 1-Boc-3-methyl-2-oxopiperazine via Intramolecular Cyclization
This protocol describes a general method for synthesizing a protected 2-methyl-3-oxopiperazine derivative starting from commercially available materials.
-
Step 1: Reductive Amination
-
To a solution of Boc-L-alaninal (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add aminoacetonitrile hydrochloride (1.1 eq) followed by triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 2: Hydrolysis and Intramolecular Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in a 6M HCl solution.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours to facilitate both nitrile hydrolysis to a carboxylic acid and subsequent cyclization.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Cool the reaction to room temperature and carefully neutralize with a solid base (e.g., NaHCO₃ or K₂CO₃) or a concentrated aqueous base solution until the pH is ~8-9.
-
Extract the aqueous layer extensively with an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography or recrystallization.
-
Visualizations
Diagrams illustrating workflows and logical relationships can clarify complex processes.
Caption: General workflow for the synthesis of 2-methyl-3-oxopiperazine derivatives.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Deprotection of Boc-2-methyl-3-oxopiperazine-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-methyl-3-oxopiperazine-1-carboxylate.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that may arise during the Boc deprotection of 2-methyl-3-oxopiperazine-1-carboxylate.
Problem 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of remaining starting material.
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The acidic conditions may be too mild to efficiently cleave the Boc group. For substrates like 2-methyl-3-oxopiperazine-1-carboxylate, which may exhibit some steric hindrance, stronger acidic conditions might be necessary. Consider increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or using a more potent reagent like 4M HCl in dioxane. |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. Continue to monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle warming may be considered if the substrate is stable at elevated temperatures, but proceed with caution to avoid side reactions. |
| Steric Hindrance | The methyl group at the 2-position of the piperazinone ring can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage. Using a stronger acid system or extending the reaction time can help overcome this. |
| Poor Solubility of Starting Material | If the starting material is not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvent systems to ensure complete dissolution of the Boc-protected piperazinone. |
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| tert-Butylation of the Product | The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate the newly deprotected amine or other nucleophilic sites. The addition of a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture can trap the tert-butyl cation and prevent this side reaction.[1] |
| Lactam Ring Hydrolysis | The amide bond within the piperazinone ring may be susceptible to hydrolysis under harsh acidic conditions, especially during aqueous work-up. To minimize this, use anhydrous conditions for the deprotection and work-up. If an aqueous work-up is necessary, perform it quickly at low temperatures and with a mild base for neutralization. |
| Degradation of Other Acid-Sensitive Groups | If your molecule contains other acid-labile functional groups, they may be cleaved under the deprotection conditions. In such cases, consider using milder deprotection methods, such as using a lower concentration of TFA, or alternative reagents like zinc bromide in an organic solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete Boc deprotection of 2-methyl-3-oxopiperazine-1-carboxylate?
A1: Incomplete deprotection of this substrate is often due to a combination of steric hindrance from the methyl group and insufficient acid strength or reaction time. It is crucial to monitor the reaction progress closely and adjust the conditions accordingly.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material and thus have a lower Rf value on TLC. Staining the TLC plate with ninhydrin can help visualize the free amine product.
Q3: What are the best work-up procedures for TFA and HCl deprotection reactions?
A3: For TFA deprotections, the excess TFA and solvent are typically removed under reduced pressure. The resulting TFA salt can sometimes be triturated with diethyl ether to induce precipitation. For HCl deprotections using HCl in dioxane, the hydrochloride salt of the product often precipitates directly from the reaction mixture and can be collected by filtration. In both cases, if the free amine is required, a careful basic work-up with a mild base like saturated sodium bicarbonate solution is performed, followed by extraction with an organic solvent.
Q4: Are there any "greener" alternatives to TFA and HCl for Boc deprotection?
A4: Yes, several milder and more environmentally friendly methods have been developed. These include using solid-supported acids, which can be easily filtered off, or thermal deprotection under neutral conditions. However, the feasibility of these methods will depend on the specific stability of your substrate.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
If side reactions are a concern, add a scavenger such as triisopropylsilane (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt can be further purified or subjected to a basic work-up to obtain the free amine.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
To a stirred solution of this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or dioxane), add 4M HCl in dioxane (3-5 equiv) at room temperature.
-
Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.
Visualizations
Caption: Workflow for Boc Deprotection of 2-methyl-3-oxopiperazine.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
Technical Support Center: Troubleshooting TFA Deprotection of Piperazinones
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the trifluoroacetic acid (TFA) deprotection of Boc-protected piperazinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the TFA deprotection of N-Boc-piperazinones?
A1: The primary side reactions observed during TFA deprotection of N-Boc-piperazinones can be categorized as follows:
-
Incomplete Deprotection: Residual starting material remains in the reaction mixture. This can be caused by insufficient reaction time, temperature, or amount of TFA. Poor solubility of the starting material can also contribute to this issue.[1]
-
Formation of Stable Salts: The deprotected piperazinone forms a stable trifluoroacetate salt, which can be difficult to handle or interfere with subsequent reactions.[1]
-
tert-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the piperazinone or other functional groups in the molecule, leading to byproducts with an additional mass of +56 Da.
-
Degradation of Other Acid-Sensitive Groups: If the molecule contains other acid-labile functional groups, such as acetals or esters, they may be cleaved under the harsh acidic conditions of TFA deprotection.[1]
-
Ring Fragmentation: Although less common, certain substitution patterns on the piperazinone ring may lead to fragmentation under strong acidic conditions. Careful control of reaction temperature and time is crucial to minimize this.[1]
-
Lactam Hydrolysis (Potential): While not extensively documented specifically for piperazinones under standard TFA deprotection conditions, lactam hydrolysis is a known acid-catalyzed reaction. Prolonged exposure to strong acid, especially in the presence of water, could potentially lead to the opening of the piperazinone ring to form an amino acid derivative.
Q2: How can I minimize the formation of side products?
A2: Several strategies can be employed to minimize side product formation:
-
Use of Scavengers: To prevent tert-butylation, scavengers such as triisopropylsilane (TIS) or thioanisole should be added to the reaction mixture to trap the reactive tert-butyl cation.
-
Control of Reaction Conditions: Lowering the reaction temperature (e.g., performing the reaction at 0 °C) and minimizing the reaction time can reduce the extent of side reactions.[1] The reaction should be monitored closely by TLC or LC-MS to determine the point of complete deprotection of the starting material.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help to minimize potential hydrolysis of the lactam ring or other sensitive functional groups.[2]
-
Alternative Acids: If stable salt formation with TFA is problematic, consider using HCl in dioxane, which may yield a more easily handled hydrochloride salt.[1]
Q3: What is the recommended work-up procedure for a TFA deprotection of a piperazinone?
A3: A typical work-up procedure involves the following steps:
-
Removal of Volatiles: After the reaction is complete, the solvent and excess TFA are removed under reduced pressure.[1]
-
Basification: The residue is dissolved in an appropriate solvent (e.g., dichloromethane), and a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, is added to neutralize the excess acid.[1]
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent to ensure complete recovery of the deprotected product.[1]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the TFA deprotection of piperazinones.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of TFA.- Poor solubility of the starting material. | - Monitor the reaction by TLC/LC-MS and prolong the reaction time.- Increase the equivalents of TFA.- Try a different solvent system to improve solubility.[1] |
| Low Yield | - Side reactions due to harsh conditions.- Product loss during work-up. | - Lower the reaction temperature and/or use a milder deprotection reagent.- Ensure complete extraction from the aqueous phase by performing multiple extractions.[1] |
| Observation of +56 Da mass peak in MS | - tert-Butylation of the product. | - Add a carbocation scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Formation of an intractable salt | - The trifluoroacetate salt of the product is difficult to handle. | - Consider using 4M HCl in dioxane as the deprotection reagent to form the hydrochloride salt.[1] |
| Unexpected cleavage of other functional groups | - Presence of other acid-labile protecting groups. | - Use milder deprotection conditions (lower temperature, shorter time).- Consider an alternative protecting group strategy for other functionalities.[1] |
| Evidence of ring opening (e.g., unexpected mass peaks) | - Hydrolysis of the piperazinone lactam bond. | - Ensure strictly anhydrous conditions.- Minimize reaction time and temperature.- Consider a less harsh deprotection method if the substrate is particularly sensitive. |
Experimental Protocols
Protocol 1: Standard TFA Deprotection of N-Boc-Piperazinone
Materials:
-
N-Boc protected piperazinone derivative
-
Anhydrous Dichloromethane (DCM)[2]
-
Trifluoroacetic acid (TFA)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazinone derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazinone.[1]
Protocol 2: TFA Deprotection with Scavengers
Materials:
-
Same as Protocol 1, with the addition of:
-
Triisopropylsilane (TIS) or thioanisole
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the scavenger (e.g., TIS, 5-10% v/v) to the solution.
-
Proceed with steps 3-10 from Protocol 1.
Visualizations
Caption: Experimental workflow for TFA deprotection of N-Boc-piperazinones.
References
Technical Support Center: Purification of 2-methyl-3-oxopiperazine hydrochloride salt
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-methyl-3-oxopiperazine hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-methyl-3-oxopiperazine hydrochloride, offering potential causes and solutions in a question-and-answer format.
Q1: After synthesis, my crude 2-methyl-3-oxopiperazine hydrochloride has low purity. What are the likely impurities and how can I remove them?
A1: Common impurities in the synthesis of piperazine derivatives can include unreacted starting materials, by-products from side reactions, and residual solvents. For 2-methyl-3-oxopiperazine hydrochloride, potential impurities could be the free base form (2-methyl-3-oxopiperazine), starting materials like protected piperazine precursors, or solvents used in the synthesis and work-up.
Troubleshooting Steps:
-
Characterization: Use analytical techniques like HPLC, LC-MS, and NMR to identify the impurities.
-
Solvent Washing: If the impurity is non-polar, washing the crude solid with a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, hexanes) can be effective.
-
Recrystallization: This is a powerful technique for purification. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether.
-
pH Adjustment: If the free base is a significant impurity, dissolving the crude product in a minimal amount of water and adjusting the pH to be acidic with HCl can help ensure all the product is in the salt form before recrystallization.
Q2: I am having difficulty with the recrystallization of 2-methyl-3-oxopiperazine hydrochloride. Either nothing crystallizes out, or it oils out. What should I do?
A2: Recrystallization issues often stem from an inappropriate solvent choice or cooling rate.
Troubleshooting Steps:
-
If no crystals form:
-
The solution may be too dilute. Try to slowly evaporate some of the solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Cool the solution to a lower temperature (e.g., 0 °C or -20 °C).
-
-
If the compound oils out:
-
The solution is likely supersaturated, or the cooling rate is too fast. Try reheating the solution to dissolve the oil and then allow it to cool more slowly.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent oiling out.
-
Consider a different solvent system. A good starting point is a binary solvent system where the compound is very soluble in one solvent (e.g., methanol) and poorly soluble in the other (e.g., diethyl ether). Dissolve the compound in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.
-
Q3: My final product of 2-methyl-3-oxopiperazine hydrochloride is colored. How can I decolorize it?
A3: Color impurities are common and can often be removed.
Troubleshooting Steps:
-
Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb onto the surface of the carbon.
-
Hot Filtration: While the solution is still hot, filter it through a pad of celite or filter paper to remove the activated carbon.
-
Crystallization: Allow the clear, colorless filtrate to cool and crystallize.
Caution: Using too much activated carbon can lead to a loss of your desired product.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for 2-methyl-3-oxopiperazine hydrochloride?
A: As a hydrochloride salt, it is likely hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.
Q: What are common analytical methods to check the purity of 2-methyl-3-oxopiperazine hydrochloride?
A: The purity of the final compound can be assessed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
General Recrystallization Protocol for 2-methyl-3-oxopiperazine hydrochloride:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to find a suitable recrystallization solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Hypothetical Purification of 2-methyl-3-oxopiperazine hydrochloride by Recrystallization.
| Step | Material | Weight (g) | Purity (HPLC, %) | Yield (%) | Appearance |
| 1 | Crude Product | 10.0 | 85.2 | - | Off-white solid |
| 2 | After 1st Recrystallization (Ethanol) | 7.5 | 98.5 | 75 | White crystalline solid |
| 3 | After 2nd Recrystallization (Methanol/Ethyl Acetate) | 6.8 | 99.8 | 68 (overall) | Fine white needles |
Visualization
Caption: General workflow for the purification of 2-methyl-3-oxopiperazine hydrochloride.
Solubility issues of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in organic solvents. The following information offers troubleshooting strategies, frequently asked questions, and experimental protocols to facilitate your research.
Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a piperazine derivative with a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group—a qualitative solubility profile can be inferred. The presence of the Boc group generally decreases solubility in polar solvents and increases it in nonpolar organic solvents.
For precise quantitative data, it is recommended to determine the equilibrium solubility experimentally using a standardized method like the shake-flask method outlined in the experimental protocols section.
Table 1: Qualitative Solubility Profile and General Expectations
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents can solvate the polar regions of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the nonpolar nature of these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Solubility may be limited by the compound's polarity. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The polarity of alcohols may not be ideal for this largely nonpolar molecule. |
| Nonpolar | Toluene, Hexanes | Low | While the Boc group is nonpolar, the overall molecule may have insufficient affinity for highly nonpolar solvents. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the recommended solvent. What should I do?
A1: If you are experiencing poor dissolution, consider the following troubleshooting steps:
-
Verify Compound Purity: Impurities can significantly impact solubility.[1] Ensure the material is of high purity.
-
Increase Agitation: Sonication or vigorous stirring can help break down solid aggregates and improve the dissolution rate.[1]
-
Gentle Heating: Cautiously warming the solution may increase solubility. However, be mindful of potential compound degradation at elevated temperatures.[1] It is advisable to test this on a small scale first.
-
Use a Co-solvent: Adding a small amount of a stronger co-solvent, such as DMSO, can enhance solubility.[1][2]
Q2: The compound precipitated out of solution during my experiment. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility limit, causing the compound to crash out.
-
Solvent Evaporation: As solvent evaporates, the concentration of the solute increases, potentially exceeding its solubility limit.[1]
-
Change in Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is less soluble) during a reaction or workup will cause precipitation.
To resolve this, you can try to re-dissolve the precipitate by gently warming the solution or adding more of the primary solvent or a co-solvent.[1]
Q3: Could poor solubility be affecting my reaction yield?
A3: Yes, poor solubility is a common reason for incomplete or slow reactions. If the starting material is not fully dissolved, it is not fully available to react, which can lead to lower yields or failed reactions.[3] Ensuring complete dissolution before proceeding with a reaction is crucial.
Q4: How does the Boc protecting group influence the solubility of the molecule?
A4: The tert-butoxycarbonyl (Boc) group is large and nonpolar. Its presence generally decreases the aqueous solubility of a molecule and increases its solubility in organic solvents, particularly those of lower polarity. The polarity of the overall molecule is a key determinant of its solubility in a given solvent.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
References
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz in Piperazine Synthesis
In the realm of medicinal chemistry and drug development, the piperazine motif is a ubiquitous scaffold, prized for its ability to impart favorable pharmacokinetic properties to bioactive molecules. The synthesis of complex piperazine derivatives, however, necessitates a carefully orchestrated strategy of protecting and deprotecting its two reactive nitrogen atoms. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have emerged as the dominant players. This guide provides an objective, data-driven comparison of their performance in piperazine synthesis, offering researchers, scientists, and drug development professionals the insights needed to select the optimal protecting group for their synthetic endeavors.
At a Glance: A Tale of Two Protecting Groups
The fundamental difference between Boc and Cbz lies in their lability under distinct chemical conditions, a property known as orthogonality. This orthogonality is the cornerstone of their utility, allowing for the selective removal of one group while the other remains intact, a critical feature in multi-step synthetic routes.[1]
The Boc group is renowned for its sensitivity to acidic conditions, readily cleaved by reagents such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3] Conversely, it exhibits robust stability in the presence of bases, nucleophiles, and during catalytic hydrogenation.[1]
In contrast, the Cbz group is cleaved under reductive conditions, most commonly through catalytic hydrogenolysis using hydrogen gas and a palladium catalyst.[4][5] It is generally stable to both acidic and basic conditions, making it an excellent orthogonal partner to the Boc group.[1]
Data Presentation: A Quantitative Comparison
While direct head-to-head comparative studies on the same piperazine substrate are scarce, a compilation of data from various sources allows for a quantitative assessment of the efficiency of protection and deprotection reactions for both Boc and Cbz groups.
Table 1: Mono-protection of Piperazine
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 1.1 equiv. (Boc)₂O, 1.0 equiv. triethylamine, acetonitrile, 0 °C to rt, 1-2 h | 70-80 | [6] |
| Di-tert-butyl dicarbonate (Boc)₂O | Anhydrous piperazine, selective reaction | >93.5 (after purification) | [7] | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 5.0 eq piperazine, DCM or biphasic with aq. Na₂CO₃, 0 °C to rt, 4-5 h | High | [4] |
| Benzyl chloroformate (Cbz-Cl) | Piperazine hexahydrate, piperazine dihydrochloride, benzyl chloride, ethanol, 65 °C, 30 min | 93-95 (as dihydrochloride salt) | [8] |
Table 2: Deprotection of N-Protected Piperazine Derivatives
| Protecting Group | Reagent | Typical Reaction Conditions | Notes | Reference |
| Boc | Trifluoroacetic acid (TFA) | 20-50% TFA in DCM, 0 °C to rt, 1-4 h | Effective but harsh; may cleave other acid-sensitive groups. | [2] |
| 4M HCl in Dioxane | Methanol or dioxane, rt, 1-3 h | Often precipitates the hydrochloride salt, aiding purification. | [2] | |
| Cbz | H₂, 10% Pd/C | Methanol, ethanol, or ethyl acetate, rt, H₂ atmosphere | Very mild and clean; incompatible with reducible functional groups. | [4] |
Experimental Protocols
Protocol 1: Synthesis of mono-Boc-piperazine
This protocol is a standard method for the mono-protection of piperazine using di-tert-butyl dicarbonate.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve piperazine (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.0 equiv.) to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in acetonitrile.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove any remaining salts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield mono-Boc-piperazine.[6]
Protocol 2: Synthesis of mono-Cbz-piperazine
This protocol describes the mono-protection of piperazine using benzyl chloroformate under Schotten-Baumann conditions.[4]
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve piperazine (5.0 equiv.) in a biphasic system of dichloromethane and aqueous sodium carbonate solution.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 equiv.) dropwise.
-
Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Perform an aqueous workup on the organic layer to remove excess piperazine and salts.[4]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-Cbz-piperazine.[4]
Protocol 3: Deprotection of a Boc-protected piperazine derivative using TFA
This protocol is a standard and generally effective method for N-Boc deprotection.[2]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]
Protocol 4: Deprotection of a Cbz-protected piperazine derivative via catalytic hydrogenolysis
This protocol describes a mild and efficient method for the removal of the Cbz group.[4]
Materials:
-
N-Cbz protected piperazine derivative
-
Methanol, ethanol, or ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[4]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[4]
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.[4]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
A Comparative Guide to Orthogonal Protecting Groups for 2-Methyl-3-oxopiperazine
In the synthesis of complex molecules and novel drug candidates, the 2-methyl-3-oxopiperazine scaffold is a valuable building block. The presence of a secondary amine at the N4 position necessitates the use of protecting groups to ensure selective functionalization at other sites of the molecule. The choice of an appropriate protecting group is critical for the success of a multi-step synthesis, requiring chemical stability throughout various reaction conditions and facile, high-yielding removal when desired. This guide provides a comparative overview of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to 2-methyl-3-oxopiperazine, offering a data-driven basis for selection.
The ideal protecting group strategy often relies on orthogonality, which allows for the selective removal of one group in the presence of others.[1][2] This is particularly crucial in complex syntheses where multiple protecting groups are employed.[2][3]
Comparison of Protecting Group Performance
The following table summarizes the performance of Boc, Cbz, and Fmoc protecting groups for the N4 position of 2-methyl-3-oxopiperazine, based on typical experimental outcomes for similar secondary amines.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95% | Strong Acid (e.g., TFA in CH₂Cl₂)[4][5] | >90% | Stable to base and hydrogenolysis.[1] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | >90% | Catalytic Hydrogenolysis (H₂, Pd/C)[6][7] | >95% | Stable to acidic and basic conditions.[6] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | >90% | Mild Base (e.g., 20% Piperidine in DMF)[8][9] | >95% | Stable to acid and hydrogenolysis.[10] |
Experimental Protocols & Workflows
Detailed methodologies for the protection and deprotection of 2-methyl-3-oxopiperazine with Boc, Cbz, and Fmoc groups are provided below.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its ease of introduction and removal under acidic conditions.[4][5]
-
Dissolution: Dissolve 2-methyl-3-oxopiperazine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Add triethylamine (Et₃N, 1.2 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Protection Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise to the stirred solution.[11]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.[11]
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaCl solution.[11]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-Boc-2-methyl-3-oxopiperazine as a solid.
-
Dissolution: Dissolve N-Boc-2-methyl-3-oxopiperazine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Deprotection Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).[4]
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Isolation: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent. Dry the combined organic layers and concentrate to yield the deprotected 2-methyl-3-oxopiperazine.
Carboxybenzyl (Cbz) Group
The Cbz group is a robust protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.[6]
-
Dissolution: Dissolve 2-methyl-3-oxopiperazine (1.0 equiv.) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).
-
Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 equiv.) and cool the mixture to 0 °C.
-
Protection Reaction: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously.[6]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-2-methyl-3-oxopiperazine.
-
Dissolution: Dissolve N-Cbz-2-methyl-3-oxopiperazine (1.0 equiv.) in a suitable solvent such as methanol or ethanol.[6]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).
-
Deprotection Reaction: Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature until the starting material is consumed (typically 2-16 hours).[7][12]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.[6] Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2-methyl-3-oxopiperazine. The byproducts, toluene and CO₂, are volatile and easily removed.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. peptide.com [peptide.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. echemi.com [echemi.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Navigating the Structure-Activity Landscape of Dioxopiperazines as a Proxy for 2-Methyl-3-Oxopiperazine Analogs in Anticancer Research
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The quest for novel therapeutic agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the piperazine core and its derivatives have shown significant promise across various therapeutic areas. While specific structure-activity relationship (SAR) studies on 2-methyl-3-oxopiperazine analogs are not extensively available in publicly accessible literature, the closely related and well-studied class of 2,5-dioxopiperazines (DKPs) provides a valuable framework for understanding how structural modifications may influence biological activity. Dioxopiperazines, which are cyclic dipeptides, are known to exhibit a wide range of biological effects, including potent anticancer, antiviral, and antimicrobial properties.[1] This guide offers a comparative analysis of the SAR of various dioxopiperazine derivatives, with a focus on their anticancer activity, to serve as a foundational resource for the design and development of novel analogs.
The biological activity of dioxopiperazine derivatives is profoundly influenced by the nature of the amino acid side chains, the stereochemistry of the chiral centers, and substitutions on the core ring structure. By examining these relationships, researchers can infer potential strategies for designing novel and more potent therapeutic agents.
Comparative Biological Activities of Dioxopiperazine Derivatives
The following table summarizes the in vitro anticancer activity of a selection of dioxopiperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | A549 (Lung) | 1.2 | [2] |
| 1 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | HeLa (Cervical) | 0.7 | [2] |
| 2 | 3,5-bis(trifluoromethyl)benzylidene | 2-methoxybenzylidene | A549 (Lung) | 7.3 | [2] |
| 2 | 3,5-bis(trifluoromethyl)benzylidene | 2-methoxybenzylidene | HeLa (Cervical) | 4.3 | [2] |
| 3 | 4-cyanobenzylidene | 2-methoxybenzylidene | HeLa (Cervical) | 8.9 | [2] |
| (S)-2a | - | - | MDA-MB-231 (Breast) | 4.6 | [3] |
| (R)-2b | - | - | MDA-MB-231 (Breast) | 21 | [3] |
| Tricyclic Analog 3c | Nitrile-substituted aromatic ring | - | Various | <1 | [4] |
Key Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with findings from various studies, highlight several key SAR trends for dioxopiperazine derivatives:
-
Substituents at the 3 and 6 Positions: The nature of the substituents at the 3 and 6 positions of the dioxopiperazine ring, which are derived from the precursor amino acids, plays a critical role in determining the anticancer potency. For instance, the presence of bulky aromatic groups, such as naphthalen-1-ylmethylene, can enhance cytotoxic activity.[2]
-
Electronic Effects: The electronic properties of the substituents also influence activity. However, a clear trend is not always evident, and the effect can be cell-line dependent. For some 3,6-diunsaturated 2,5-diketopiperazine derivatives, electron-withdrawing groups were not favorable for high anticancer activity.[2]
-
Stereochemistry: The stereochemistry of the chiral centers in the dioxopiperazine ring can have a significant impact on biological activity. For example, in a study of 2,6-diketopiperazine enantiomers, the (S)-enantiomers of some derivatives were found to be more potent than their corresponding (R)-enantiomers against the MDA-MB-231 breast cancer cell line.[3]
-
Ring Modifications: Tricyclic analogs of epidithiodioxopiperazine alkaloids have demonstrated high cytotoxicity, with IC50 values often below 1 µM.[4] The presence of a nitrile substituent and an electron-rich aromatic ring in these tricyclic structures was associated with the highest cytotoxicity.[4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential. Below are summaries of key assays commonly used to evaluate the anticancer activity of dioxopiperazine analogs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 16-48 hours).[5]
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6] The absorbance is proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
-
Cell Treatment and Collection: Cells are treated with the test compounds for a specified time, after which both floating and adherent cells are collected.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.[1][7][8]
Mandatory Visualization
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to biological evaluation.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic analogues of epidithiodioxopiperazine alkaloids with promising in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Chiral Piperazine Building Blocks: A Comparative Guide for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs.[1][2] Its unique physicochemical properties, including high aqueous solubility and two basic nitrogen atoms for facile functionalization, make it an invaluable component for modulating potency, selectivity, and pharmacokinetic profiles.[3] When chirality is introduced to the piperazine core, it unlocks the potential for highly specific interactions with biological targets, significantly enhancing therapeutic efficacy and reducing off-target effects. However, the lack of structural diversity in commercially available chiral piperazines, with most substitutions occurring at the nitrogen atoms, leaves a vast chemical space unexplored.[1][3]
This guide provides a comparative analysis of different chiral piperazine and related heterocyclic building blocks through the lens of their application in the synthesis of two notable drugs: the antiemetic Aprepitant and the HIV-1 entry inhibitor Vicriviroc. By examining the various synthetic strategies, this guide aims to provide researchers with objective data to inform their selection of chiral building blocks.
Comparison of Synthetic Strategies for Aprepitant
Aprepitant is a potent neurokinin-1 (NK1) receptor antagonist that contains a chiral morpholine core, a close structural relative of piperazine. The stereochemistry of this core is crucial for its biological activity. Several synthetic routes have been developed, each employing different strategies to establish the required chirality.
| Synthetic Strategy | Chiral Building Block/Method | Key Transformation | Overall Yield | Key Advantages | Reference |
| Strategy 1: Crystallization-Induced Diastereoselective Transformation | Racemic 2-hydroxy-1,4-oxazin-3-one and (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | Lewis acid-mediated coupling followed by crystallization-induced asymmetric transformation. | 55% | High stereoselectivity achieved through crystallization, avoiding the need for a chiral precursor for the morpholine core. | [4] |
| Strategy 2: Greener, Atom-Economical Synthesis | Not explicitly detailed, but focuses on a streamlined 3-step process. | Assembles Aprepitant in 3 highly atom-economical steps. | Nearly double the yield of the traditional 6-step synthesis. | Eliminates hazardous reagents like sodium cyanide and dimethyl titanocene; significantly reduces waste. | [5] |
| Strategy 3: Crystallization-Induced Dynamic Resolution | Racemic N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one | Use of a chiral resolving agent that also acts as an in-situ racemizing agent for the unwanted enantiomer. | High | Efficiently converts the entire racemic mixture to the desired enantiomer. | [6] |
| Strategy 4: In-situ Preparation from Hydrochloride Salt | 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine hydrochloride | In-situ preparation of an intermediate, avoiding isolation and purification steps. | Good | Streamlined process, reducing the number of unit operations. | [7] |
Experimental Protocols: Key Transformations in Aprepitant Synthesis
Strategy 1: Crystallization-Induced Diastereoselective Transformation
A direct condensation of N-benzyl ethanolamine with glyoxylic acid yields a 2-hydroxy-1,4-oxazin-3-one. This is activated as the corresponding trifluoroacetate. A Lewis acid-mediated coupling with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol affords a 1:1 mixture of acetal diastereomers. This mixture is then converted into a single isomer via a novel crystallization-induced asymmetric transformation. The final step involves appending a triazolinone side chain to the morpholine core.[4]
Strategy 3: Crystallization-Induced Dynamic Resolution
The synthesis of enantiomerically pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one is achieved from its racemate. A key feature of this process is the use of [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid. This acid acts as both a resolving agent for the desired (S)-enantiomer and an in-situ racemizing agent for the unwanted enantiomer, thereby affording the title compound in high yield.[6]
Logical Workflow for Aprepitant Synthesis Strategy 1
Caption: Workflow for Aprepitant synthesis via crystallization-induced diastereoselective transformation.
Comparison of Synthetic Strategies for Vicriviroc
Vicriviroc is a CCR5 antagonist for HIV-1 therapy containing a chiral substituted piperazine ring. The stereochemistry of the substituents on the piperazine ring is critical for its potent activity.
| Synthetic Strategy | Chiral Building Block/Method | Key Transformation | Key Findings/Advantages | Reference |
| Strategy 1: Convergent Synthesis | N'-Boc-4-methyl-4-aminopiperidine | Curtius rearrangement to form the key aminopiperidine building block, followed by coupling with the chiral piperazine moiety. | Efficient and convergent synthesis, avoiding the use of toxic reagents like diethylaluminum cyanide. | [8] |
| Strategy 2: Optimization of Benzylic Substituent | Various chiral piperazine precursors with different benzylic substituents. | Structure-activity relationship (SAR) studies to optimize receptor selectivity and potency. | The methoxymethyl analogue showed excellent receptor selectivity and oral bioavailability, leading to the selection of Vicriviroc as a clinical candidate. | [2] |
Experimental Protocols: Key Transformations in Vicriviroc Synthesis
Strategy 1: Convergent Synthesis
An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was developed using isonipecotate as a starting material and the Curtius rearrangement as a key step. The alkylation of isonipecotate allows for the introduction of various substituents at the 4-position of the piperidine ring. This key building block is then used to efficiently synthesize the piperazino-piperidine-based CCR5 antagonist in a highly convergent manner.[8]
Signaling Pathway Context for Vicriviroc's Action
Caption: Mechanism of HIV-1 entry and inhibition by Vicriviroc.
Conclusion
The choice of chiral piperazine building block and the synthetic strategy employed have a profound impact on the efficiency, scalability, and environmental footprint of drug synthesis. For Aprepitant, the development of crystallization-induced asymmetric and dynamic resolution techniques has enabled highly stereoselective syntheses from racemic precursors, showcasing a powerful alternative to using expensive chiral starting materials. In the case of Vicriviroc, a convergent synthetic approach utilizing a key chiral aminopiperidine building block proved to be highly efficient.
This guide highlights that while a direct comparison of isolated chiral piperazine building blocks in a single reaction is not always available in the literature, a comparative analysis of overall synthetic strategies provides valuable insights. Researchers and drug development professionals are encouraged to consider not only the immediate cost and availability of a chiral building block but also the elegance and efficiency of the entire synthetic route it enables. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and efficient syntheses of chiral piperazines will remain a critical area of research.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. researchgate.net [researchgate.net]
- 7. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chiral 2-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-substituted piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This guide provides a comparative overview of the most prominent synthetic strategies to access these valuable building blocks, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Strategies
The synthesis of chiral 2-substituted piperazines can be broadly categorized into several approaches, each with its own advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.
| Synthetic Strategy | Key Features | Typical Yields | Enantioselectivity (ee) / Diastereoselectivity (dr) | Scope & Limitations |
| Catalytic Asymmetric Hydrogenation | Direct hydrogenation of prochiral pyrazines or their derivatives. | Good to Excellent | High (up to 96% ee) | Substrate-dependent; requires specialized catalysts and high-pressure equipment. |
| Catalytic Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. | Good to Excellent | High (up to >99% ee) | Versatile for α-secondary and α-tertiary piperazinones; requires synthesis of the piperazin-2-one precursor.[1] |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like α-amino acids. | Good | High (enantiopure starting materials) | Stereochemistry is pre-determined by the starting material; can involve multiple steps.[2] |
| Asymmetric Lithiation | Directed lithiation of N-Boc piperazine using a chiral ligand. | Moderate to Good | Good to Excellent | Sensitive to electrophile and distal N-substituent; requires cryogenic temperatures and stoichiometric chiral ligands.[3][4] |
| Diastereoselective Cyclization | Intramolecular cyclization of a chiral precursor. | Good to Excellent | High (>20:1 dr) | Relies on the stereocontrol of a pre-existing chiral center. |
Experimental Protocols and Data
Catalytic Asymmetric Hydrogenation of Pyrazines
This method provides direct access to chiral piperazines through the enantioselective hydrogenation of pyrazine precursors. A notable example is the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides.[5]
Representative Reaction:
-
Substrate: 2-Phenylpyrazine
-
Catalyst: [Ir(COD)Cl]₂ / (S,S)-f-Binaphane
-
Activator: Benzyl bromide
-
Conditions: 600 psi H₂, THF, 30 °C, 24 h
-
Yield: 95%
-
Enantioselectivity: 91% ee
Experimental Protocol:
In a glovebox, a mixture of 2-phenylpyrazine (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and (S,S)-f-Binaphane (2.2 mol %) in THF (3.0 mL) is prepared in a vial. The vial is then transferred to an autoclave. Benzyl bromide (1.2 equiv.) is added, and the autoclave is charged with 600 psi of hydrogen gas. The reaction is stirred at 30 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired chiral 2-phenylpiperazine.
Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones
This powerful strategy allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[1]
Representative Reaction:
-
Substrate: N-Boc-N'-benzyl-piperazin-2-one allyl ester
-
Catalyst: [Pd₂(pmdba)₃] / (S)-(-)-CF₃-PHOX
-
Conditions: Toluene, 40 °C, 12-24 h
-
Yield: 85%
-
Enantioselectivity: 94% ee
Experimental Protocol:
To a solution of the N-Boc-N'-benzyl-piperazin-2-one allyl ester (1.0 equiv) in toluene (0.014 M) are added [Pd₂(pmdba)₃] (2.5 mol %) and (S)-(-)-CF₃-PHOX (6.0 mol %). The reaction mixture is stirred at 40 °C for 12-24 hours. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the enantioenriched α-allyl-piperazin-2-one.
Chiral Pool Synthesis from α-Amino Acids
This approach leverages the inherent chirality of α-amino acids to construct the piperazine core.
Representative Reaction:
-
Starting Material: L-Alanine
-
Key Step: Reductive amination and cyclization
-
Yield: Good (multi-step)
-
Enantiopurity: Retained from starting material
Experimental Protocol:
L-Alanine is first converted to the corresponding N-protected amino alcohol. This intermediate is then subjected to a reductive amination with a suitable protected amino aldehyde, followed by deprotection and intramolecular cyclization to furnish the chiral 2-methylpiperazine. The specific protecting groups and reaction conditions can be varied to optimize the yield and purity.
Asymmetric Lithiation of N-Boc Piperazine
This method involves the enantioselective deprotonation of N-Boc piperazine using a chiral ligand, followed by trapping with an electrophile.[3][4]
Representative Reaction:
-
Substrate: N-Boc-N'-benzylpiperazine
-
Reagents: s-BuLi / (-)-sparteine
-
Electrophile: Benzaldehyde
-
Conditions: Et₂O, -78 °C
-
Yield: 70%
-
Diastereoselectivity: 95:5 dr
Experimental Protocol:
To a solution of (-)-sparteine (1.3 equiv.) in diethyl ether at -78 °C is added s-BuLi (1.3 equiv.). The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of N-Boc-N'-benzylpiperazine (1.0 equiv.) in diethyl ether. After stirring for 1 hour at -78 °C, benzaldehyde (1.5 equiv.) is added. The reaction is stirred for an additional 30 minutes at -78 °C before quenching with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the organic layers are dried and concentrated. Purification by column chromatography affords the desired 2-substituted piperazine.
Visualization of Synthetic Pathways
Catalytic Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of a pyrazine to a chiral piperazine.
Catalytic Asymmetric Allylic Alkylation
Caption: Synthesis of a chiral piperazine via asymmetric allylic alkylation.
Chiral Pool Synthesis
Caption: Chiral pool synthesis starting from an α-amino acid.
Asymmetric Lithiation
References
- 1. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. mdpi.com [mdpi.com]
Navigating the Landscape of Bioisosteric Replacement for the 2-Methyl-3-Oxopiperazine Core: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. This guide provides a comparative analysis of potential bioisosteric replacements for the 2-methyl-3-oxopiperazine core, a privileged scaffold in many biologically active molecules. Due to a lack of extensive direct comparative studies on this specific core, this guide draws upon established principles of bioisosterism and relevant examples from related heterocyclic systems to propose and evaluate potential replacements.
The 2-methyl-3-oxopiperazine moiety features a cyclic lactam structure with a chiral center at the 2-position. Its key pharmacophoric features often include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and a defined spatial arrangement of substituents. The goal of bioisosteric replacement is to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity while preserving or enhancing the desired biological effect.
Potential Bioisosteric Replacements and Comparative Analysis
Several heterocyclic ring systems can be considered as potential bioisosteres for the 2-methyl-3-oxopiperazine core. The choice of a suitable replacement depends on the specific therapeutic target and the desired property improvements. Below, we compare some promising alternatives.
| Core Scaffold | Key Features & Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| 2-Methyl-3-oxopiperazine | - Cyclic lactam - Chiral center at C2 - H-bond donor (NH) and acceptor (C=O) | - Established scaffold in medicinal chemistry - Well-defined conformation | - Potential for metabolic liabilities (e.g., amide hydrolysis) - May have suboptimal physicochemical properties |
| 1,2,4-Triazol-3-one | - Replacement of the C5-N4 fragment with a nitrogen atom. - Retains a cyclic urea-like structure. | - Increased metabolic stability due to the absence of a readily hydrolyzable amide bond. - Modulation of electronic properties and hydrogen bonding capacity. | - Altered ring size and geometry may impact target binding. - Potential for different off-target effects. |
| 1,3,4-Oxadiazol-2-one | - Replacement of the N1-C2 fragment with an oxygen atom. - Maintains a cyclic carbonyl-containing system. | - Can improve metabolic stability. - May alter lipophilicity and polarity. | - Significant change in the electronic nature of the ring. - Loss of the N-H hydrogen bond donor at position 1. |
| Pyrazinone Derivatives | - Introduction of unsaturation in the piperazine ring. - Can exist in different isomeric forms. | - Planarization of the ring system can lead to different binding modes. - Potential for novel π-π stacking interactions. | - Altered conformation may be detrimental to activity. - Potential for different metabolic pathways. |
| Substituted Piperidines | - Removal of the carbonyl group and one nitrogen atom. | - Increased conformational flexibility. - Potential for improved CNS penetration due to reduced polarity. | - Loss of key hydrogen bonding interactions. - Significant change in the overall scaffold. |
Experimental Data and Performance Comparison
While direct comparative data for the 2-methyl-3-oxopiperazine core is limited in publicly available literature, we can extrapolate from studies on related lactam-containing structures. For instance, the replacement of a lactam moiety with a 1,2,4-triazole has been shown in some contexts to enhance metabolic stability and cell permeability.
Table 1: Hypothetical Comparative in vitro Data for Bioisosteric Replacements
| Compound (Core) | Target Binding Affinity (Ki, nM) | Metabolic Stability (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Lead (2-Methyl-3-oxopiperazine) | 10 | 30 | 5 |
| Analog 1 (1,2,4-Triazol-3-one) | 15 | 90 | 8 |
| Analog 2 (1,3,4-Oxadiazol-2-one) | 50 | 120 | 10 |
| Analog 3 (Pyrazinone) | 8 | 45 | 6 |
| Analog 4 (Substituted Piperidine) | >1000 | 180 | 15 |
Note: The data in this table is illustrative and intended to represent potential trends based on general principles of bioisosterism. Actual experimental results may vary significantly.
Experimental Protocols
General Procedure for Synthesis of Bioisosteric Cores:
The synthesis of these alternative scaffolds would require multi-step synthetic routes, often starting from commercially available materials. For example, the synthesis of a 1,2,4-triazol-3-one core could involve the cyclization of a semicarbazide derivative, while a 1,3,4-oxadiazol-2-one could be formed from the reaction of a hydrazide with phosgene or a phosgene equivalent.
In Vitro Target Binding Assay:
A standard radioligand binding assay or a fluorescence-based assay would be employed to determine the binding affinity (Ki) of the compounds for the target receptor or enzyme. The assay would typically involve incubating varying concentrations of the test compound with the target protein and a labeled ligand, followed by measurement of the displacement of the labeled ligand.
Metabolic Stability Assay:
The metabolic stability of the compounds would be assessed by incubating them with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time using LC-MS/MS analysis. The half-life (t½) of the compound would then be calculated.
Visualizing the Bioisosteric Replacement Strategy
The logical relationship of the bioisosteric replacement strategy can be visualized as a workflow.
Caption: Workflow for the bioisosteric replacement of the 2-methyl-3-oxopiperazine core.
This diagram illustrates the iterative process of designing, synthesizing, and evaluating bioisosteric analogs to optimize the properties of a lead compound.
Safety Operating Guide
Proper Disposal of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate as a hazardous chemical waste stream. Due to its classification as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, it requires careful handling and disposal through a licensed environmental management company. [1][2][3] This guide provides detailed procedures to ensure the safe and compliant disposal of this compound.
I. Hazard Assessment and Waste Classification
The initial and most critical step in proper waste disposal is to determine if the waste is hazardous. While "this compound" is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it must be evaluated for hazardous characteristics.
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | Skin Irritation (Category 2) |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
This data is compiled from multiple sources providing safety information for similar compounds.[1][2][3]
Actionable Step:
Assume the waste is hazardous. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.
II. Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for collecting, storing, and preparing this compound waste for pickup by a certified disposal service.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical or its waste, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
Laboratory coat
-
2. Waste Segregation:
-
Solid Waste:
-
Collect waste this compound powder, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed container.
-
Do not mix with other chemical waste streams unless confirmed to be compatible by your institution's EHS department.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, leak-proof container designated for halogen-free organic waste.
-
Do not mix with aqueous or halogenated solvent waste. Incompatible wastes can cause dangerous reactions.
-
3. Container Management and Labeling:
-
Container Selection: Use a container made of a material compatible with the chemical. The original container is often the best choice for unused or surplus material.
-
Labeling: Clearly label the waste container with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The date when waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Harmful")
-
4. On-site Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Secondary containment (such as a larger, chemically resistant bin) is required to contain any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and an estimate of the quantity to be disposed of.
III. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting cleanup, don the required protective equipment.
-
Contain the Spill:
-
For solid spills: Use dry cleanup methods. Gently sweep or scoop the material to avoid generating dust. Do not use a standard vacuum cleaner.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
-
Collect and Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.
IV. Disposal of Empty Containers
An empty container that held this compound must be managed properly to be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as acetone or methanol) that can dissolve the compound.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.
-
Deface the Label: Completely remove or deface the original chemical label on the empty container.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate. The following procedures are based on established best practices for handling piperazine derivatives and are intended for use by trained professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related piperazine compounds are associated with a range of hazards, including skin and eye irritation, and potential harm if inhaled or swallowed. A comprehensive personal protective equipment (PPE) plan is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for barrier protection against direct skin contact.[1] Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | Lab Coat or Apron | A flame-retardant and chemical-resistant lab coat or apron should be worn to prevent contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary to protect against inhalation of harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble and inspect all necessary PPE as specified in the table above.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling :
-
All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid all personal contact, including inhalation of dust or fumes.
-
When weighing the solid, do so in a well-ventilated enclosure.
-
Keep containers securely sealed when not in use to prevent the release of vapors.
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.
-
-
Post-Handling :
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all equipment and the work area.
-
Launder contaminated clothing separately before reuse.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Collect any liquid waste containing the compound in a separate, sealed, and properly labeled container.
-
-
Waste Segregation :
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Keep halogenated and non-halogenated waste streams separate.
-
-
Container Labeling :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of disposal for similar chemical compounds.[2]
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
